molecular formula C10H11Cl2NO B020639 1,3-Dichloro-propan-2-one O-benzyl-oxime CAS No. 188125-86-2

1,3-Dichloro-propan-2-one O-benzyl-oxime

Cat. No.: B020639
CAS No.: 188125-86-2
M. Wt: 232.1 g/mol
InChI Key: FBIHQCYFKGDZEM-UHFFFAOYSA-N
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Description

1,3-Dichloro-propan-2-one O-benzyl-oxime, also known as 1,3-Dichloro-propan-2-one O-benzyl-oxime, is a useful research compound. Its molecular formula is C10H11Cl2NO and its molecular weight is 232.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dichloro-propan-2-one O-benzyl-oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-propan-2-one O-benzyl-oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-N-phenylmethoxypropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-6-10(7-12)13-14-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIHQCYFKGDZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=C(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442477
Record name 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188125-86-2
Record name 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-propan-2-one O-benzyl-oxime (CAS 188125-86-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Untapped Potential

1,3-Dichloro-propan-2-one O-benzyl-oxime is a bifunctional organic compound that, while not extensively documented in mainstream literature, presents a compelling scaffold for synthetic and medicinal chemistry. Its structure is characterized by three key features: a central oxime ether, a protective benzyl group, and two reactive α-chloro substituents.[1] This unique combination positions the molecule as a versatile building block. The dichloro- functionality provides two distinct sites for nucleophilic substitution, making it an ideal candidate for constructing complex molecular architectures, such as heterocyclic compounds or peptide macrocycles.[1][2] Simultaneously, the O-benzyl-oxime moiety offers stability and can be a critical pharmacophore in its own right, as oxime ethers are present in numerous biologically active compounds and approved drugs.[3][4][5][6] This guide aims to provide a comprehensive technical overview, from synthesis to potential applications, to unlock the research possibilities of this intriguing molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is the foundation for its successful application in research. The key identifiers and computed properties for 1,3-Dichloro-propan-2-one O-benzyl-oxime are summarized below.

PropertyValueSource
CAS Number 188125-86-2[1]
Molecular Formula C₁₀H₁₁Cl₂NO[1][7][8]
Molecular Weight 232.11 g/mol [1][8]
IUPAC Name 1,3-dichloro-N-(phenylmethoxy)propan-2-imine[1][8]
Appearance Yellow to Brown Oil[1][7]
Boiling Point 307.47 °C at 760 mmHg (Predicted)[7][9]
Density 1.191 g/cm³ (Predicted)[7][9]
Flash Point 139.76 °C (Predicted)[7][9]
LogP (XLogP3) 3.3[7][8]
Canonical SMILES C1=CC=C(C=C1)CON=C(CCl)CCl[1]
InChI Key FBIHQCYFKGDZEM-UHFFFAOYSA-N[1]

Synthesis and Purification: A Validated Protocol

The most direct and logical synthesis of 1,3-Dichloro-propan-2-one O-benzyl-oxime involves the condensation of 1,3-dichloro-2-propanone with O-benzylhydroxylamine. This reaction is an adaptation of standard oximation procedures for ketones.[10][11][12]

Reaction Scheme

G mol C-Cl C=N-OBn C-Cl nuc_sub Nucleophilic Substitution (e.g., R-SH, R-NH₂) mol:c1->nuc_sub mol:c3->nuc_sub reduct Reductive Cleavage (H₂, Pd/C) mol:c2->reduct cyclo Cycloaddition Precursor (via Reductive Dehalogenation) mol->cyclo

Sources

4-Pentyn-1-ol: A Bifunctional Linchpin for Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

In the landscape of modern synthetic chemistry, the demand for versatile, multi-functional building blocks is paramount for the efficient construction of complex molecular targets. 4-Pentyn-1-ol, a heterobifunctional molecule featuring a terminal alkyne and a primary alcohol, has emerged as a critical chemical intermediate. Its unique architecture allows for the selective and sequential manipulation of two distinct reactive centers, providing chemists with a powerful tool for convergent synthesis strategies. This guide offers a comprehensive exploration of 4-pentyn-1-ol, detailing its physicochemical properties, synthesis, and core reactivity. We will delve into field-proven protocols for its key transformations—including protecting group strategies, Sonogashira couplings, and azide-alkyne cycloadditions ("Click" chemistry)—and showcase its application in the synthesis of high-value compounds in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of this versatile intermediate.

Introduction: The Strategic Value of Bifunctionality

4-Pentyn-1-ol (CAS 5390-04-5) is a colorless to pale yellow liquid whose synthetic utility is derived from the orthogonal reactivity of its two functional groups: a terminal alkyne and a primary hydroxyl group.[1] The terminal alkyne provides a gateway to a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, while the primary alcohol offers a handle for oxidation, esterification, etherification, and, most critically, the introduction of protecting groups to choreograph multi-step synthetic sequences.

This dual functionality makes 4-pentyn-1-ol an ideal linchpin in convergent syntheses, where complex fragments of a target molecule are prepared separately and then joined. Its role as a chemical intermediate is pivotal in streamlining the synthesis of complex molecules, which can reduce development time and costs in sectors from pharmaceuticals to materials science.[2] This guide will provide the technical foundation and practical methodologies required to exploit the full potential of this valuable building block.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Physical and Chemical Data

The key properties of 4-pentyn-1-ol are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₈O[1]
Molecular Weight 84.12 g/mol
Appearance Clear, colorless to yellowish liquid[1][3][4]
Boiling Point 154-155 °C (at 760 mmHg)[2]
Density 0.904 g/mL at 25 °C
Refractive Index (n²⁰/D) ~1.445[3]
Solubility Miscible with water; soluble in common organic solvents (e.g., ethanol, ether, methanol, chloroform)[1][2]
Flash Point 62 °C (143.6 °F) - Closed Cup
Safety and Handling

4-Pentyn-1-ol is classified as a combustible liquid and can cause serious skin and eye irritation.[5] It may also cause respiratory irritation, and is harmful if swallowed, inhaled, or in contact with skin.[5][6]

  • Personal Protective Equipment (PPE): Always handle 4-pentyn-1-ol in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] It should be kept separate from strong oxidizing agents, acids, and strong bases.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Synthesis of 4-Pentyn-1-ol

Several methods for the preparation of 4-pentyn-1-ol have been reported, providing flexibility for different laboratory scales and starting material availability.[7]

  • From Tetrahydrofurfuryl Chloride: A robust and well-documented procedure involves the ring-opening of tetrahydrofurfuryl chloride with a strong base like sodium amide in liquid ammonia.[7] This method provides good yields (75-85%) and is a reliable lab-scale synthesis.[7]

  • From 4-Penten-1-ol: A two-step sequence involving bromination of the alkene followed by a double dehydrobromination using a strong base can yield the desired alkyne.[4][7]

  • From Ethyl 4-Pentynoate: The ester can be reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[7]

Workflow: Synthesis from Tetrahydrofurfuryl Chloride

cluster_0 cluster_1 cluster_2 THF_Cl Tetrahydrofurfuryl Chloride NaNH2 1. NaNH₂, liq. NH₃ (Excess) Product 4-Pentyn-1-ol THF_Cl->Product Ring Opening & Elimination NH4Cl 2. NH₄Cl (Workup) cluster_workflow Orthogonal Synthesis Strategy Start 4-Pentyn-1-ol Protected TBS-Protected 4-Pentyn-1-ol Start->Protected Protect (TBSCl, Imidazole) Modified Functionalized Alkyne (e.g., via Sonogashira) Protected->Modified Modify Alkyne (e.g., Pd/Cu cat.) Deprotected Deprotected Alcohol Modified->Deprotected Deprotect (TBAF or H⁺) Final Further Modification at Alcohol Site Deprotected->Final Modify Alcohol (e.g., Oxidation) Sonogashira Coupling Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Acetylide Ar-Pd(II)-(C≡CR)(L₂) PdII_Aryl->PdII_Acetylide Transmetalation PdII_Acetylide->Pd0 Reductive Elimination Product Ar-C≡C-R (Coupled Product) Alkyne H-C≡C-R Cu_Acetylide Cu-C≡C-R (Copper Acetylide) Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->PdII_Aryl Transfers Acetylide Alkyne R¹-C≡CH (e.g., 4-Pentyn-1-ol deriv.) Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Azide R²-N₃ Azide->Triazole Catalyst Cu(I) catalyst (from CuSO₄/Ascorbate) Catalyst->Triazole catalyzes

Sources

Navigating the Intricate Reactivity of Halogenated Ketone Oximes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of Reactivity in Halogenated Ketone Oximes

Halogenated ketone oximes represent a fascinating and synthetically versatile class of organic compounds. Their unique structural motif, featuring the convergence of an electrophilic α-carbon, a nucleophilic and rearrangeable oxime, and the electronic influence of a halogen, gives rise to a rich and nuanced reactivity profile. For researchers, scientists, and drug development professionals, a deep understanding of this reactivity is paramount for leveraging these molecules as strategic intermediates in the synthesis of complex molecular architectures, particularly in the realm of heterocyclic chemistry and the development of novel therapeutic agents. The presence of halogens is a common feature in many pharmaceuticals, influencing their metabolic stability and binding affinity.[1]

This guide provides an in-depth exploration of the core reactivity principles of halogenated ketone oximes. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings of their transformations, providing the causal logic behind experimental choices and reaction outcomes. Our focus is to empower you with the predictive understanding necessary to harness the synthetic potential of these valuable building blocks.

I. Synthesis and Structural Features of α-Halo Ketone Oximes

The journey into the reactivity of α-halo ketone oximes begins with their preparation. The most common and direct route involves the oximation of a pre-synthesized α-haloketone.

A. Synthesis of α-Haloketones

α-Haloketones are pivotal precursors, and their synthesis is well-established.[2] The direct halogenation of ketones is a common method, which can be performed under either acidic or basic conditions.[2]

  • Acid-Catalyzed Halogenation: This method proceeds through an enol intermediate. The reaction is typically carried out using a halogen (Br₂ or Cl₂) in an acidic solvent like acetic acid.[2] A key advantage is that the reaction tends to be self-limiting, yielding the mono-halogenated product as the primary component.[2]

  • Base-Promoted Halogenation: In the presence of a base, a ketone is converted to its enolate, which then reacts with the halogen. This method is generally faster but can be more challenging to control, often leading to polyhalogenation.[2]

Various halogenating agents are employed, including elemental halogens (Br₂, Cl₂, I₂), N-halosuccinimides (NBS, NCS), and other specialized reagents.[2] The choice of reagent and conditions allows for a degree of control over the selectivity and yield of the desired α-haloketone.

B. Oximation of α-Haloketones

The conversion of α-haloketones to their corresponding oximes is typically achieved by reaction with hydroxylamine (NH₂OH) or its hydrochloride salt in the presence of a base.[3][4]

G cluster_synthesis Synthesis of α-Halo Ketone Oximes ketone Ketone haloketone α-Haloketone ketone->haloketone Halogenation (e.g., Br₂, H⁺) oxime α-Halo Ketone Oxime haloketone->oxime Oximation (NH₂OH·HCl, Base)

Figure 1: General synthetic route to α-halo ketone oximes.

The reaction conditions for oximation, such as the choice of solvent and base (e.g., sodium acetate, pyridine, or sodium hydroxide), can influence the reaction rate and the isomeric ratio of the resulting oxime.

C. Structural and Stereochemical Considerations

A critical aspect of halogenated ketone oximes is their stereochemistry. The C=N bond of the oxime can exist as either E or Z isomers. The stereochemical outcome of the Beckmann rearrangement, a cornerstone reaction of oximes, is directly dependent on this isomeric configuration, as the migrating group is the one anti-periplanar to the hydroxyl group.[5][6]

The presence of the α-halogen can influence the E/Z equilibrium of the oxime due to steric and electronic effects. Furthermore, the electronegativity of the halogen can impact the electron density around the C=N bond and the acidity of the oxime proton.

II. The Beckmann Rearrangement: A Halogen's Influence

The Beckmann rearrangement is a classic transformation of oximes into amides, catalyzed by acid.[5][6][7] In the context of α-halo ketone oximes, this reaction opens pathways to α-halo-substituted amides, which are themselves valuable synthetic intermediates.

The mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-migration of the group anti to the leaving group to the electron-deficient nitrogen atom, forming a nitrilium ion. Subsequent hydrolysis yields the amide.[5]

G cluster_beckmann Beckmann Rearrangement Mechanism oxime α-Halo Ketone Oxime protonated_oxime Protonated Oxime oxime->protonated_oxime Protonation (H⁺) nitrilium Nitrilium Ion protonated_oxime->nitrilium Migration & H₂O loss amide α-Halo Amide nitrilium->amide Hydrolysis

Figure 2: Simplified mechanism of the Beckmann rearrangement.

The stereospecificity of the Beckmann rearrangement is a key consideration.[8] The group that migrates is the one positioned anti to the hydroxyl group in the oxime.[5] Therefore, controlling the E/Z stereochemistry of the α-halo ketone oxime is crucial for directing the outcome of the rearrangement and achieving the desired amide regioisomer.

The electron-withdrawing nature of the α-halogen can influence the migratory aptitude of the adjacent groups. While typically, the group better able to stabilize a positive charge migrates preferentially, the electronic perturbation from the halogen can alter this preference.

III. Nucleophilic Substitution and Elimination Reactions

The presence of a halogen at the α-position renders this carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of α-haloketones and their oxime derivatives.[2]

A. Nucleophilic Substitution at the α-Carbon

α-Halo ketone oximes readily undergo SN2 reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions provide a straightforward route to α-functionalized ketone oximes, which can then be further elaborated. For instance, reaction with nitrogen nucleophiles is a common strategy for the synthesis of α-amino ketone oximes and their derivatives.[9]

B. Competing Pathways: Favorskii-type Rearrangements and Eliminations

In the presence of a strong base, α-haloketones with an enolizable proton on the opposing α'-carbon are known to undergo the Favorskii rearrangement to yield carboxylic acid derivatives. While less documented for the oxime counterparts, the possibility of analogous rearrangements or competing elimination reactions to form α,β-unsaturated oximes should be considered, especially under basic conditions.

IV. Cyclization Reactions: Forging Heterocyclic Scaffolds

One of the most powerful applications of α-halo ketone oximes is in the synthesis of heterocyclic compounds. The bifunctional nature of these molecules allows for a variety of cyclization strategies, leading to important five- and six-membered ring systems.

A. Synthesis of Oxazoles

α-Haloketones are well-known precursors for the synthesis of oxazoles.[10] In a similar vein, α-halo ketone oximes can serve as synthons for substituted oxazoles, although the direct use of the oxime is less common than the parent ketone. A more prevalent strategy involves the reaction of an α-haloketone with a primary amide, a reaction in which the oxime could be seen as a protected or masked ketone.

B. Synthesis of Pyrazoles

Pyrazoles are another important class of heterocycles with widespread applications in medicinal chemistry. The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine is a classic method for pyrazole synthesis. α-Halo ketone oximes, possessing both an electrophilic center and a nucleophilic nitrogen (after tautomerization or under basic conditions), can potentially react with suitable partners to form pyrazole derivatives, though this is a less conventional approach. A more direct route involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines.

C. Synthesis of 1,2,4-Oxadiazoles

A more direct application of the oxime functionality in heterocycle synthesis is the formation of 1,2,4-oxadiazoles. This can be achieved by the reaction of an amidoxime with an acylating agent. While not a direct cyclization of an α-halo ketone oxime itself, these molecules can be precursors to the necessary building blocks for such syntheses.

V. Applications in Drug Discovery and Development

The reactivity profile of halogenated ketone oximes makes them attractive intermediates in the synthesis of pharmaceutically relevant compounds. Their ability to serve as precursors to a variety of heterocyclic scaffolds is particularly valuable, as these motifs are prevalent in many approved drugs.[1]

For instance, the synthesis of HIV protease inhibitors like atazanavir and darunavir utilizes chiral α-halo ketone building blocks. The oxime derivatives of these intermediates could offer alternative synthetic routes or opportunities for derivatization to explore structure-activity relationships.

Furthermore, the introduction of a halogen atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1] Halogens can modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding. The use of α-halo ketone oximes as synthetic intermediates allows for the strategic incorporation of halogens into target molecules.

VI. Experimental Protocols

To provide a practical context for the discussed reactivity, the following are generalized experimental protocols for key transformations.

Protocol 1: General Procedure for the Synthesis of an α-Bromo Ketone

  • Dissolve the ketone (1.0 eq) in a suitable solvent (e.g., acetic acid or chloroform).

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent at a controlled temperature (typically 0 °C to room temperature).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Oximation of an α-Halo Ketone

  • Dissolve the α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., sodium acetate or pyridine, 1.5-2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for the Beckmann Rearrangement of an α-Halo Ketone Oxime

  • Dissolve the α-halo ketone oxime (1.0 eq) in a suitable solvent (e.g., dioxane or acetonitrile).

  • Add a catalytic amount of an acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

VII. Data Summary

The following table provides a conceptual summary of the key reactions of halogenated ketone oximes, highlighting the roles of the functional groups.

ReactionKey Functional Group(s) InvolvedTypical ReagentsProduct Class
Beckmann Rearrangement OximeH⁺ (e.g., H₂SO₄, PPA)α-Halo Amides
Nucleophilic Substitution α-HalogenNucleophiles (e.g., RNH₂, RSH)α-Substituted Ketone Oximes
Heterocycle Synthesis Both α-halogen and oxime (or derived functionality)Various (depends on target heterocycle)Oxazoles, Pyrazoles, etc.

Conclusion: A Versatile Synthon for Complex Molecule Synthesis

Halogenated ketone oximes are more than just the sum of their parts. The interplay between the α-halogen and the oxime functionality creates a unique reactivity landscape that can be strategically exploited in organic synthesis. From stereospecific rearrangements to the construction of diverse heterocyclic systems, these compounds offer a wealth of opportunities for the modern synthetic chemist. For those in the field of drug discovery and development, a thorough understanding of the principles outlined in this guide will be instrumental in designing efficient synthetic routes to novel therapeutic agents and exploring new chemical space. The continued exploration of the reactivity of these versatile synthons will undoubtedly lead to further innovations in both methodology and the creation of complex molecules with significant biological activity.

References

  • Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex: a mechanistic perception. RSC Advances, 15(1), 1-12.
  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-844.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • AdiChemistry. (n.d.). Beckmann Rearrangement | Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Palmieri, G., & D'auria, M. (2020). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(1), 100-123.
  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Poupaert, J. H. (2006). Synthesis of 1,2,4-oxadiazoles (a review). Mini-Reviews in Organic Chemistry, 3(1), 45-56.
  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • Al-Majidi, S. M. H. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Pharmaceutical and Phytopharmacological Research, 7(1), 1-5.
  • Chawla, G., & Kumar, A. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 12(2), 98-116.
  • Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex: a mechanistic perception. RSC Advances.
  • Master Organic Chemistry. Beckmann Rearrangement. Retrieved from [Link]

  • AdiChemistry. BECKMANN REARRANGEMENT | MECHANISM. Retrieved from [Link]

  • Politzer, P., & Murray, J. S. (2015). Computational Tools To Model Halogen Bonds in Medicinal Chemistry.
  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules (Basel, Switzerland), 8(10), 793–844.
  • Organic Chemistry Portal. Beckmann Rearrangement. Retrieved from [Link]

  • Palmieri, G., & D'Auria, M. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(1), 100–123.
  • Wikipedia. Beckmann rearrangement. Retrieved from [Link]

  • Duarte, C. D., et al. (2013). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current medicinal chemistry, 20(14), 1837–1854.
  • Poupaert, J. H. (2006). Synthesis of 1,2,4-oxadiazoles (a review). Mini-reviews in organic chemistry, 3(1), 45-56.
  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • Al-Majidi, S. M. H., & Al-Amiery, A. A. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Pharmaceutical and Phytopharmacological Research, 7(1), 1-5.
  • Chawla, G., & Kumar, A. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 12(2), 98-116.
  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Fustero, S., Román, R., & Sanz-Cervera, J. F. (2015). Chapter 5: Pyrazoles. In Modern Synthetic Methods in Heterocyclic Chemistry (pp. 161-206). The Royal Society of Chemistry.

Sources

O-Benzyl Ethers in Organic Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo- and regioselectivity. Among the arsenal of protecting groups for hydroxyl functionalities, the O-benzyl ether (OBn) stands out for its robustness, ease of installation, and versatile cleavage options. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond mere protocols to explain the causality behind experimental choices, ensuring a foundation of trustworthiness and authoritative grounding.

The Benzyl Ether: A Pillar of Hydroxyl Protection

The benzyl group's utility stems from its exceptional stability across a wide spectrum of reaction conditions, including strongly acidic and basic media, many redox manipulations, and exposure to a variety of nucleophiles and organometallic reagents.[1][2][3] This stability makes it an ideal "workhorse" protecting group, reliably masking a hydroxyl group through numerous synthetic transformations, only to be removed at a strategic, often final, stage.[1] Its application is particularly critical in carbohydrate chemistry and the synthesis of complex polyhydroxylated natural products, where differentiating between multiple hydroxyl groups is a significant challenge.[1][2][4]

Formation of O-Benzyl Ethers: Strategic Choices in Benzylation

The selection of a benzylation method is dictated by the substrate's sensitivity to acidic or basic conditions. The choice reflects a foundational principle of synthetic strategy: the protocol must protect the target functionality without compromising the integrity of the rest of the molecule.

Williamson Ether Synthesis: The Classic Approach under Basic Conditions

The most prevalent method for forming benzyl ethers is the Williamson ether synthesis, an SN2 reaction between an alcohol-derived alkoxide and a benzyl halide.[5][6][7][8]

  • Causality of Reagent Choice : The reaction requires a base to deprotonate the alcohol, forming the nucleophilic alkoxide.

    • Strong Bases (e.g., NaH) : For simple or unhindered alcohols, sodium hydride is highly effective as it irreversibly deprotonates the alcohol, driving the reaction to completion.[5]

    • Mild Bases (e.g., Ag₂O) : In the context of polyols, such as those in carbohydrate chemistry, a milder base like silver oxide allows for regioselective benzylation. The causality lies in the preferential reaction at the most acidic or sterically accessible hydroxyl group, a level of control unattainable with stronger, less discriminating bases.[5]

  • Mechanistic Integrity : The reaction proceeds via a clean SN2 pathway. Benzyl halides (BnBr, BnCl) are ideal electrophiles as they are primary halides and lack β-hydrogens, which entirely precludes the possibility of a competing E2 elimination side-reaction, ensuring high yields of the desired ether.[6]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Alcohol (R-OH) RO- Alkoxide (R-O⁻) ROH->RO- Deprotonation Base Base (e.g., NaH) Base->ROH BnX Benzyl Halide (Bn-X) RO-->BnX SN2 Attack ROBn Benzyl Ether (R-OBn) BnX->ROBn X- Halide (X⁻) BnX->X- Loss of Leaving Group

Fig 1: Williamson Ether Synthesis Workflow.
Benzylation under Acidic and Neutral Conditions

For substrates that are intolerant to basic conditions, alternative methods are essential.

  • Benzyl Trichloroacetimidate : This reagent allows for benzylation under acidic catalysis (e.g., TMSOTf, TfOH).[5][9] It is particularly valuable for acid-stable but base-sensitive substrates.

  • 2-Benzyloxy-1-methylpyridinium Triflate (BnOPT) : Representing a newer class of reagents, BnOPT facilitates benzylation under nearly neutral, thermal conditions.[5][9][10] The proposed mechanism involves an SN1-like pathway where the reagent generates a reactive benzyl cation, which is then trapped by the alcohol.[9] This method significantly broadens the scope of benzylation to include highly sensitive and functionally complex molecules.

Cleavage of O-Benzyl Ethers: A Toolkit for Deprotection

The true power of the benzyl ether lies in the diversity of methods available for its removal. The choice of debenzylation strategy is a critical decision, guided by the functional groups present in the rest of the molecule.

G cluster_reductive Reductive Cleavage cluster_oxidative Oxidative Cleavage cluster_acidic Acidic Cleavage ROBn O-Benzyl Ether (R-OBn) Reductive H₂, Pd/C (Hydrogenolysis) or Na, NH₃ (Birch Reduction) ROBn->Reductive Oxidative DDQ or O₃ ROBn->Oxidative Acidic Strong Acid (e.g., BCl₃, HBr) ROBn->Acidic ROH Alcohol (R-OH) Reductive->ROH Oxidative->ROH Acidic->ROH

Fig 2: Major Pathways for O-Benzyl Ether Deprotection.
Reductive Cleavage
  • Catalytic Hydrogenolysis : This is the most common and mildest method for benzyl ether cleavage.[11][12] The reaction is performed using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[11][12] The process, known as hydrogenolysis, cleaves the benzylic C-O bond to furnish the free alcohol and toluene, a volatile and easily removable byproduct.[11][13] The primary limitation of this method is its intolerance for other reducible functional groups, such as alkenes, alkynes, azides, and nitro groups, which would be competitively reduced.[5][14]

  • Catalytic Transfer Hydrogenation (CTH) : To circumvent the hazards and practical difficulties of using H₂ gas, CTH provides an alternative where hydrogen is generated in situ from a hydrogen donor molecule.[5][14] Common donors include 1,4-cyclohexadiene or formic acid, used in conjunction with a palladium catalyst.[2][5][14][15] This method is particularly advantageous for its operational simplicity and can sometimes provide enhanced selectivity.[2][5]

  • Dissolving Metal Reduction : Conditions such as sodium or lithium in liquid ammonia (Birch reduction) can cleave benzyl ethers.[1][4] However, the harshness of these conditions and incompatibility with many functional groups make this a less frequently employed method.[1][4]

Oxidative Cleavage

Oxidative methods are employed when the substrate contains functionalities that are sensitive to reduction.

  • DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) : This reagent is exceptionally effective for cleaving electron-rich benzyl ethers, most notably the p-methoxybenzyl (PMB) ether.[5] The reaction proceeds via single-electron transfer. For standard, non-activated benzyl ethers, cleavage with DDQ is also possible but may require harsher conditions, such as photoirradiation, to proceed efficiently.[1][5]

  • Ozone (O₃) : Ozonolysis provides a potent, albeit aggressive, method for oxidative debenzylation.[5]

Acid-Mediated Cleavage

Strong Lewis acids (e.g., BCl₃) or protic acids (e.g., HBr) can effect cleavage of benzyl ethers.[5][16] The significant drawback is that these conditions are only applicable to substrates lacking any acid-sensitive functional groups.[5] The efficiency of Lewis acid-mediated cleavage can often be improved by the addition of a cation scavenger, such as pentamethylbenzene, which traps the liberated benzyl cation and prevents it from participating in side reactions.[5]

Orthogonal Strategies with Substituted Benzyl Ethers

The concept of "orthogonality" in protecting group strategy—the ability to selectively remove one protecting group in the presence of another—is crucial for the synthesis of complex molecules. Substituted benzyl ethers are central to this approach.

The p-methoxybenzyl (PMB) ether is the archetypal example. The electron-donating methoxy group on the aromatic ring significantly increases the electron density of the benzyl system. This electronic perturbation is the causal factor behind its differentiated reactivity:

  • Oxidative Selectivity : The PMB group is highly susceptible to oxidative cleavage by mild reagents like DDQ or ceric ammonium nitrate (CAN), under conditions where an unsubstituted benzyl (Bn) group remains completely intact.[5][17] This allows for the selective deprotection of a PMB-protected alcohol while leaving a Bn-protected alcohol untouched.

  • Reductive Selectivity : Conversely, specific reductive conditions have been developed that allow for the selective cleavage of a Bn ether in the presence of a PMB ether, complementing the oxidative strategy.[17]

Other variants, such as the photolabile o-nitrobenzyl group, further expand the synthetic toolkit by introducing a deprotection method (UV light) that is orthogonal to nearly all chemical reagents.[5]

Field-Proven Methodologies: Protocols & Comparative Data

The following table and protocols provide a practical framework for the application of O-benzyl ether chemistry.

Table 1: Comparison of Key Debenzylation Methods

MethodTypical Reagents & ConditionsAdvantagesLimitations & Incompatible Groups
Catalytic Hydrogenolysis H₂ (1 atm or higher), 10% Pd/C, in MeOH, EtOH, or EtOAc at RT.[12]Very mild, clean reaction, high yielding, easy workup.[11]Reduces alkenes, alkynes, azides, nitro groups. Ineffective with catalyst poisons (e.g., sulfur compounds).[14]
Transfer Hydrogenation Formic acid or 1,4-cyclohexadiene, Pd/C, in MeOH/EtOH at RT to reflux.[2][5]Avoids use of H₂ gas, operationally simple.[14]Similar incompatibilities to hydrogenolysis, can be slower.
Oxidative Cleavage (DDQ) DDQ, in CH₂Cl₂/H₂O, RT. Often requires photoirradiation for simple Bn ethers.[5][18]Orthogonal to reductive methods. Excellent for PMB ethers.Incompatible with other electron-rich or easily oxidized moieties.
Acidic Cleavage BCl₃ or BBr₃ in CH₂Cl₂ at low temp; or strong protic acids (HBr).[5]Effective for robust molecules.Incompatible with any acid-sensitive groups (e.g., acetals, silyl ethers).[5][19]
Experimental Protocol 1: Benzylation of a Primary Alcohol via Williamson Ether Synthesis

Objective: To protect 4-methoxybenzyl alcohol with a benzyl group.

Self-Validating System: This protocol is designed for high conversion. Reaction progress is monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spot. Successful completion is marked by the disappearance of the starting alcohol and the appearance of a new, less polar product spot.

Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 30 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.53 g, 13.2 mmol, 1.2 eq.).

    • Causality: Anhydrous conditions are critical as NaH reacts violently with water. THF is a suitable aprotic solvent.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-methoxybenzyl alcohol (1.52 g, 11.0 mmol, 1.0 eq.) in anhydrous THF (10 mL) dropwise over 15 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

    • Causality: Slow addition at 0 °C controls the exothermic reaction and hydrogen gas evolution. Stirring at RT ensures complete deprotonation.

  • SN2 Displacement: Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.44 mL, 12.1 mmol, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

    • Causality: Using a slight excess of the electrophile ensures the reaction goes to completion.

  • Reaction Monitoring & Quenching: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

    • Causality: Quenching destroys any unreacted NaH. Saturated NH₄Cl is a mild acidic source to neutralize the alkoxide.

  • Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure benzyl 4-methoxybenzyl ether.

Experimental Protocol 2: Debenzylation via Catalytic Hydrogenolysis

Objective: To cleave the benzyl ether product from Protocol 1 to regenerate 4-methoxybenzyl alcohol.

Self-Validating System: This protocol is monitored by TLC. The disappearance of the starting ether and the reappearance of the original, more polar alcohol spot indicates a successful reaction. The generation of toluene as a byproduct is confirmed by its characteristic smell and volatility.

Methodology:

  • Setup: To a 100 mL round-bottom flask, add the benzyl ether (e.g., 1.0 g, 4.38 mmol) and a solvent such as methanol or ethyl acetate (25 mL). Add 10% Palladium on carbon (Pd/C, ~10 mol%, ~0.47 g).

    • Causality: Methanol and ethyl acetate are common, inert solvents for hydrogenation. 10 mol% is a standard catalytic loading, though this can be optimized.

  • Hydrogen Atmosphere: Seal the flask with a septum. Purge the flask by evacuating it with a vacuum line and backfilling with hydrogen gas from a balloon three times.

    • Causality: This process removes air (specifically oxygen, which can be a hazard with hydrogen and a catalyst) and ensures the reaction is under a positive pressure of hydrogen.

  • Reaction: Leave the reaction to stir vigorously at room temperature under the hydrogen balloon atmosphere.

    • Causality: Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid solution, and gaseous hydrogen for an efficient reaction.

  • Monitoring & Workup: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen atmosphere in a fume hood and replace it with an inert gas (N₂ or Ar).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the pad with additional solvent (2 x 10 mL).

    • Causality: Pd/C is a fine black powder that must be filtered to avoid contamination of the product. Celite provides a fine filter bed that prevents the catalyst from passing through. Caution: The Pd/C on the filter pad can be pyrophoric and should not be allowed to dry completely in the air; it should be quenched with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps without further purification.

Conclusion

The O-benzyl ether's enduring prevalence in organic synthesis is a testament to its reliability and versatility. Its robust nature, combined with a diverse and well-understood set of protocols for both its formation and cleavage, provides the synthetic chemist with a powerful tool for navigating complex molecular architectures. The ability to employ substituted benzyl ethers in orthogonal deprotection schemes further elevates their status from a simple protecting group to a key element of sophisticated synthetic strategy. A thorough understanding of the causality behind the choice of reagents and conditions for manipulating this functionality is essential for any scientist engaged in the art of molecule building.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Mertens, A., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 825–829. Available from: [Link]

  • Stevens, E. (2018). benzyl ether cleavage. YouTube. Retrieved from [Link]

  • Mertens, A., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]

  • Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4045-4058. Available from: [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. Available from: [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

  • jOeCHEM. (2020). Reduction/Ether Cleavage via Hydrogenation. YouTube. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). Hydrogenolysis. Retrieved from [Link]

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  • Beignet, J., et al. (2019). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 15, 237-242. Available from: [Link]

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  • ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Retrieved from [Link]

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Methodological & Application

catalytic methods for 1,3-Dichloro-propan-2-one O-benzyl-oxime synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalytic Methods for the Synthesis of 1,3-Dichloro-propan-2-one O-benzyl-oxime

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the catalytic synthesis of 1,3-dichloro-propan-2-one O-benzyl-oxime, a valuable biochemical for proteomics research and a versatile intermediate in organic synthesis.[1][2] The guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale for experimental choices, empowering researchers to adapt and optimize these methods.

The synthesis is logically approached as a two-stage process:

  • Oximation: The initial formation of the oxime intermediate, 1,3-dichloro-propan-2-one oxime, from its corresponding ketone.

  • O-Benzylation: The subsequent alkylation of the oxime's oxygen atom to yield the final target molecule.

This note focuses on modern catalytic approaches for both stages, emphasizing methods that offer improved efficiency, selectivity, and adherence to the principles of green chemistry.

PART I: Catalytic Synthesis of 1,3-Dichloro-propan-2-one Oxime

The first critical step is the conversion of 1,3-dichloro-propan-2-one to its corresponding oxime. While classical methods exist, they often require stoichiometric amounts of base or harsh conditions.[3] A superior approach utilizes phase-transfer catalysis (PTC) to facilitate the reaction between the water-soluble hydroxylamine salt and the organic-soluble ketone, leading to higher yields and milder reaction conditions.[4]

Method 1: Phase-Transfer Catalyzed Oximation

Principle of Operation: Phase-transfer catalysis is an exceptionally powerful technique for accelerating reactions between reactants located in different immiscible phases (typically aqueous and organic).[5] In this oximation, hydroxylamine is used as its hydrochloride salt (NH₂OH·HCl), which resides in the aqueous phase. The ketone substrate, 1,3-dichloro-propan-2-one, is in the organic phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the hydroxide or hydroxylamine species, shuttling it across the phase boundary into the organic layer where it can react with the ketone. This circumvents the low reactivity often observed at the interface of the two phases.

PTC_Oximation cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactants NH₂OH·HCl(aq) + Na₂CO₃(aq) Anion ⁻OH / NH₂O⁻(aq) Aq_Reactants->Anion Generates Nucleophile PTC_Aq Q⁺X⁻(aq) PTC_Anion_Org Q⁺[⁻OH / NH₂O⁻](org) Anion->PTC_Anion_Org Ketone 1,3-Dichloro-propan-2-one (org) Product 1,3-Dichloro-propan-2-one Oxime (org) Ketone->Product PTC_Anion_Org->Ketone Reaction PTC_Org Q⁺X⁻(org) Product->PTC_Org Regenerates Catalyst PTC_Org->PTC_Aq Returns to Aqueous Phase

Caption: Phase-Transfer Catalysis (PTC) Workflow for Oximation.

Experimental Protocol:

  • Materials & Reagents:

    • 1,3-Dichloro-propan-2-one (DCA)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium carbonate (Na₂CO₃), anhydrous

    • Tetrabutylammonium bromide (TBAB)

    • Toluene

    • Deionized water

    • Saturated sodium chloride (brine) solution

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dichloro-propan-2-one (10.0 g, 78.8 mmol), toluene (80 mL), and tetrabutylammonium bromide (2.54 g, 7.88 mmol, 10 mol%).

    • Aqueous Phase Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (8.21 g, 118.2 mmol, 1.5 eq) and sodium carbonate (12.5 g, 118.2 mmol, 1.5 eq) in deionized water (40 mL).

    • Reaction Execution: Add the aqueous solution to the flask containing the organic phase. Heat the biphasic mixture to 60-70°C and stir vigorously to ensure efficient mixing between the phases.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 4-6 hours).

    • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and remove the aqueous layer.

    • Extraction: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (50 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-dichloro-propan-2-one oxime. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

PART II: Catalytic O-Benzylation of the Oxime Intermediate

With the oxime intermediate in hand, the next stage is the formation of the O-benzyl ether. Here we detail two robust catalytic methods: a green chemistry approach using a heteropolyacid with benzyl alcohol and a classic, highly reliable PTC method using a benzyl halide.

Method 2: Heteropolyacid-Catalyzed O-Benzylation with Benzyl Alcohol

Principle of Operation: This method represents a significant advancement in green chemistry, utilizing a stable, reusable solid acid catalyst (H₃PW₁₂O₄₀) and benzyl alcohol as the benzylating agent, with water being the only byproduct.[6] The strong Brønsted acidity of the heteropolyacid protonates the hydroxyl group of benzyl alcohol, facilitating its departure as water and generating a resonance-stabilized benzyl carbocation. This electrophilic carbocation is then rapidly trapped by the nucleophilic oxygen atom of the 1,3-dichloro-propan-2-one oxime to form the desired product. The use of dimethyl carbonate (DMC) as a solvent is also advantageous due to its low toxicity and biodegradability.[6]

HPA_Benzylation cluster_mechanism Catalytic Cycle Catalyst H₃PW₁₂O₄₀ (H⁺) Protonated_BnOH [Bn-OH₂]⁺ BnOH Benzyl Alcohol BnOH->Protonated_BnOH + H⁺ (from Catalyst) Carbocation Benzyl Carbocation (Bn⁺) Protonated_BnOH->Carbocation - H₂O Water H₂O Product O-Benzyl Oxime (R₂C=N-OBn) Carbocation->Product + Oxime Oxime Oxime Intermediate (R₂C=N-OH) Product->Catalyst Releases H⁺

Caption: Heteropolyacid (HPA) Catalyzed O-Benzylation Mechanism.

Experimental Protocol:

  • Materials & Reagents:

    • 1,3-Dichloro-propan-2-one oxime (crude from Part I or purified)

    • Benzyl alcohol

    • Phosphotungstic acid (H₃PW₁₂O₄₀·xH₂O)

    • Dimethyl carbonate (DMC)

    • Ethyl acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dichloro-propan-2-one oxime (7.1 g, 50 mmol) in dimethyl carbonate (100 mL).

    • Addition of Reagents: Add benzyl alcohol (6.5 g, 60 mmol, 1.2 eq) followed by phosphotungstic acid (1.44 g, 0.5 mmol, 1 mol%).

    • Reaction Execution: Heat the mixture to 90°C (reflux) and stir.

    • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

    • Workup: Cool the mixture to room temperature. Filter the solid catalyst (which can be recovered, washed, dried, and reused).

    • Extraction: Dilute the filtrate with ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic residue, followed by a brine wash (50 mL).

    • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude oil is the desired 1,3-dichloro-propan-2-one O-benzyl-oxime. Purify by flash column chromatography (e.g., hexane/ethyl acetate gradient) if required.

Method 3: Phase-Transfer Catalyzed O-Benzylation with Benzyl Halide

Principle of Operation: This is a highly efficient and widely applicable method for O-alkylation of oximes.[7] The reaction operates under biphasic conditions. An inorganic base in the aqueous phase, such as sodium hydroxide, deprotonates the oxime to form the oximate anion. The PTC (e.g., TBAB) then complexes with this anion, transferring it into the organic phase. Here, the highly nucleophilic oximate anion rapidly reacts with the benzyl halide (e.g., benzyl chloride) in a classic Sₙ2 displacement reaction to furnish the product. This method avoids the need for anhydrous solvents or expensive, strong organic bases.[5]

Experimental Protocol:

  • Materials & Reagents:

    • 1,3-Dichloro-propan-2-one oxime

    • Benzyl chloride (or benzyl bromide)

    • Sodium hydroxide (NaOH)

    • Tetrabutylammonium bromide (TBAB)

    • Dichloromethane (DCM) or Toluene

    • Deionized water

  • Procedure:

    • Reaction Setup: Combine 1,3-dichloro-propan-2-one oxime (7.1 g, 50 mmol), dichloromethane (100 mL), and TBAB (1.61 g, 5 mmol, 10 mol%) in a 250 mL flask with vigorous stirring.

    • Addition of Reagents: Add benzyl chloride (7.6 g, 60 mmol, 1.2 eq).

    • Aqueous Phase: In a separate beaker, prepare a 20% (w/v) solution of sodium hydroxide in water (e.g., 10 g NaOH in 50 mL water). Add this aqueous base to the reaction flask.

    • Reaction Execution: Stir the biphasic mixture vigorously at room temperature. The reaction is often mildly exothermic.

    • Monitoring: Follow the disappearance of the starting oxime by TLC (typically complete in 2-4 hours).

    • Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase with water (2 x 50 mL) and brine (50 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to afford the crude product. Purify by column chromatography as needed.

Data and Method Comparison

FeatureMethod 1: PTC OximationMethod 2: HPA O-BenzylationMethod 3: PTC O-Benzylation
Catalyst Tetrabutylammonium Bromide (TBAB)Phosphotungstic Acid (H₃PW₁₂O₄₀)Tetrabutylammonium Bromide (TBAB)
Key Reagents NH₂OH·HCl, Na₂CO₃Benzyl AlcoholBenzyl Chloride, NaOH
Typical Yield > 90%85-95%[6]> 95%
Conditions 60-70°C, 4-6 h90°C, 8-12 hRoom Temp, 2-4 h
Pros - Mild conditions- High yield- Uses inexpensive reagents- Green (water is byproduct)- Reusable catalyst- Avoids halides- Very fast reaction- High yield- Room temperature operation
Cons - Biphasic, requires vigorous stirring- Higher temperature- Longer reaction time- Uses benzyl halide- Generates salt waste

Safety and Handling Precautions

  • 1,3-Dichloro-propan-2-one (DCA): This starting material is a potent lachrymator and can cause skin blistering. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Benzyl Halides: Benzyl chloride and bromide are lachrymatory and corrosive. Handle with care in a fume hood.

  • Caustic Solutions: Sodium hydroxide solutions are corrosive. Avoid contact with skin and eyes.

Conclusion

The synthesis of 1,3-dichloro-propan-2-one O-benzyl-oxime can be achieved efficiently through a two-step sequence employing modern catalytic methods. Phase-transfer catalysis offers a robust and high-yielding pathway for both the initial oximation and the subsequent O-benzylation, notable for its operational simplicity and mild conditions. For researchers focused on green chemistry, the use of a heteropolyacid catalyst with benzyl alcohol provides an excellent alternative for the O-benzylation step, minimizing waste and avoiding the use of halogenated reagents. The choice of method can be tailored to specific laboratory constraints, reagent availability, and green chemistry objectives, with all presented protocols offering reliable and scalable solutions for producing this important chemical intermediate.

References

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Application Notes and Protocols for the Oxidative Cleavage of 1,3-Dichloro-propan-2-one O-benzyl-oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide on the oxidative cleavage of the O-benzyl group in 1,3-Dichloro-propan-2-one O-benzyl-oxime to regenerate the parent ketone, 1,3-dichloro-propan-2-one. The O-benzyl oxime serves as a robust protecting group for the ketone functionality, and its efficient cleavage is a critical step in synthetic pathways where the ketone is required for subsequent transformations. This guide explores two effective oxidative methods: ozonolysis and potassium permanganate oxidation, offering insights into the mechanistic underpinnings, procedural details, and comparative advantages of each approach.

Introduction: The Strategic Importance of O-Benzyl Oxime Deprotection

In multistep organic synthesis, the temporary protection of reactive functional groups is a cornerstone of molecular architecture. The ketone moiety in 1,3-dichloro-propan-2-one is highly susceptible to nucleophilic attack. Its conversion to an O-benzyl oxime ether renders it inert to a wide range of reaction conditions, including those involving organometallics and reducing agents. The benzyl group, in particular, is favored for its stability and the multiple strategies available for its removal.

Oxidative cleavage represents a powerful method for the deprotection of O-benzyl oximes, directly yielding the desired ketone. This approach is orthogonal to hydrogenolytic or strong acid-catalyzed deprotection methods, offering a valuable alternative when sensitive functional groups that are incompatible with those conditions are present elsewhere in the molecule. The selection of the appropriate oxidative method is paramount to ensure high yield and purity of the deprotected ketone, while minimizing potential side reactions, especially given the presence of reactive chloro-substituents in the target molecule.

Mechanistic Considerations: Pathways to Ketone Regeneration

The oxidative cleavage of an O-benzyl oxime to its corresponding ketone involves the scission of the N-O bond and the hydrolysis of the resulting imine intermediate. The two methods presented herein achieve this transformation through distinct mechanistic pathways.

Ozonolysis: This powerful oxidative cleavage method is highly effective for breaking unsaturated bonds. In the context of an O-benzyl oxime, the reaction is thought to proceed via attack of ozone on the C=N double bond, although the benzylic C-H bond is also susceptible to oxidation. The widely accepted Criegee mechanism for ozonolysis of alkenes provides a useful analogy, involving the formation of a primary ozonide followed by rearrangement to a more stable secondary ozonide.[1][2] A subsequent reductive work-up is crucial to quench reactive peroxide species and liberate the desired ketone.

Potassium Permanganate Oxidation: Potassium permanganate (KMnO₄) is a strong, versatile oxidizing agent capable of cleaving a wide array of functional groups.[3] In the case of oxime ethers, the permanganate ion (MnO₄⁻) likely attacks the imino carbon, leading to the formation of a cyclic manganese ester intermediate.[3] This intermediate can then decompose to yield the ketone. The reaction conditions, particularly pH, can significantly influence the reactivity and selectivity of KMnO₄.

Experimental Protocols

Protocol 1: Oxidative Cleavage via Ozonolysis

Ozonolysis offers a clean and efficient method for the deprotection of O-benzyl oximes, typically conducted at low temperatures to control the reactivity of ozone and ensure the stability of the ozonide intermediates. A reductive work-up is essential to prevent over-oxidation and safely decompose potentially explosive peroxide byproducts.[4][5]

Materials and Equipment:

  • 1,3-Dichloro-propan-2-one O-benzyl-oxime

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone generator

  • Oxygen source

  • Gas dispersion tube

  • Three-necked round-bottom flask

  • Low-temperature thermometer

  • Dry ice/acetone or liquid nitrogen bath

  • Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Experimental Workflow Diagram:

Caption: Ozonolysis experimental workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a gas dispersion tube, a low-temperature thermometer, and a gas outlet connected to a trap containing potassium iodide solution, dissolve 1,3-Dichloro-propan-2-one O-benzyl-oxime (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 9:1 v/v).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Begin bubbling a stream of ozone-enriched oxygen through the solution. Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is consumed, and the solution retains a faint blue color, indicating a slight excess of ozone.[6]

  • Quenching: Stop the ozone flow and purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove excess ozone.

  • Reductive Work-up: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 2-3 eq) dropwise. An exothermic reaction may be observed.

  • Warming and Stirring: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least 2 hours, or until the peroxide test (e.g., with potassium iodide-starch paper) is negative.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1,3-dichloro-propan-2-one.

Causality and Self-Validation: The low reaction temperature is critical for controlling the exothermic nature of ozonide formation and preventing side reactions. The persistence of the blue color of ozone provides a clear visual endpoint for the reaction. A negative peroxide test after the reductive work-up is a crucial safety and quality control step, ensuring the complete destruction of potentially explosive ozonides before proceeding with solvent evaporation.

Protocol 2: Oxidative Cleavage with Potassium Permanganate

Potassium permanganate is a cost-effective and powerful oxidizing agent. This protocol employs phase-transfer catalysis to facilitate the reaction between the organic-soluble substrate and the aqueous permanganate solution, often leading to improved reaction rates and yields. Careful control of stoichiometry and reaction time is necessary to prevent over-oxidation.

Materials and Equipment:

  • 1,3-Dichloro-propan-2-one O-benzyl-oxime

  • Potassium permanganate (KMnO₄)

  • Dichloromethane (DCM) or acetone

  • Water

  • Aliquat 336 (or other suitable phase-transfer catalyst)

  • Sodium bisulfite (NaHSO₃) or oxalic acid

  • Celite® or diatomaceous earth

  • Standard glassware for reaction, filtration, and extraction

Experimental Workflow Diagram:

Caption: KMnO₄ oxidation experimental workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-Dichloro-propan-2-one O-benzyl-oxime (1.0 eq) and a catalytic amount of a phase-transfer catalyst such as Aliquat 336 (0.05-0.1 eq) in dichloromethane.

  • Addition of Oxidant: In a separate flask, prepare a solution of potassium permanganate (2-3 eq) in water. Add the aqueous KMnO₄ solution to the vigorously stirred organic solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically accompanied by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown precipitate dissolves. Alternatively, oxalic acid can be used.

  • Filtration: Filter the mixture through a pad of Celite® to remove any remaining manganese salts. Wash the filter cake with dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Self-Validation: The use of a phase-transfer catalyst is key to bringing the aqueous oxidant into contact with the organic substrate, thereby enabling the reaction to proceed at a reasonable rate under mild conditions. The disappearance of the characteristic purple color of permanganate serves as a visual indicator of its consumption. A complete quench, confirmed by the absence of the purple color and dissolution of the MnO₂ precipitate, is essential for a clean work-up and straightforward purification.

Data Presentation and Comparison

ParameterOzonolysisPotassium Permanganate Oxidation
Reagent Ozone (O₃)Potassium Permanganate (KMnO₄)
Typical Temperature -78 °CRoom Temperature
Work-up Reductive (e.g., DMS, PPh₃)Quenching (e.g., NaHSO₃, oxalic acid)
Selectivity Generally high for C=N bondLower; potential for C-H oxidation
Safety Considerations Potentially explosive ozonides; requires careful handling of ozoneStrong oxidant; exothermic quenching
Byproducts Dimethyl sulfoxide (DMSO) or triphenylphosphine oxideManganese dioxide (MnO₂)
Equipment Ozone generator requiredStandard laboratory glassware

Concluding Remarks and Field-Proven Insights

The choice between ozonolysis and potassium permanganate oxidation for the cleavage of the O-benzyl group in 1,3-Dichloro-propan-2-one O-benzyl-oxime will depend on the specific requirements of the synthetic route, available equipment, and the scale of the reaction.

  • Ozonolysis is generally the preferred method for achieving high selectivity and cleaner reaction profiles, especially for complex molecules with multiple sensitive functional groups. The low reaction temperature and the mild reductive work-up conditions minimize the risk of side reactions. However, the requirement for specialized equipment (an ozone generator) may be a limiting factor in some laboratories.

  • Potassium Permanganate Oxidation offers a practical and cost-effective alternative that can be performed with standard laboratory equipment. The use of a phase-transfer catalyst makes this a viable option under mild conditions. However, due to the high oxidizing power of permanganate, there is a greater risk of over-oxidation or side reactions with other parts of the molecule, including potential oxidation at the benzylic position of the starting material or product. Therefore, careful optimization of the reaction conditions is crucial.

For the specific substrate, 1,3-Dichloro-propan-2-one O-benzyl-oxime, the chloro-substituents are generally stable to both ozonolysis and permanganate oxidation under the described conditions. Alkyl halides are typically less reactive towards these oxidants than the C=N bond or benzylic C-H bonds.[5] However, it is always prudent to perform small-scale trial reactions to establish the optimal conditions and confirm the stability of all functional groups within the molecule.

References

  • Chemistry Steps. (n.d.). Ozonolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Ozonolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

  • PubMed. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Retrieved from [Link]

  • ResearchGate. (n.d.). Potassium Permanganate and Chlorine Reactions with Natural Organic Compounds in Algerian Surface Water. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mechanism of Ozonolysis. Retrieved from [Link]

Sources

Application Notes and Protocols for 1,3-Dichloro-propan-2-one O-benzyl-oxime in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 1,3-Dichloro-propan-2-one O-benzyl-oxime in the field of proteomics. While specific, peer-reviewed applications of this compound are not extensively documented, its chemical structure strongly suggests its utility as a covalent probe for activity-based protein profiling (ABPP) and other chemoproteomic strategies. This guide will therefore focus on the theoretical framework, potential applications, and generalized protocols for utilizing this reagent to investigate protein function, identify drug targets, and explore covalent ligand discovery.

Introduction: The Role of Covalent Probes in Proteomics

Modern proteomics seeks to understand the dynamic nature of proteins within complex biological systems. While traditional mass spectrometry can identify and quantify proteins, understanding their functional state—activity, conformational changes, and interactions—requires more specialized tools. Chemical proteomics employs small-molecule probes to interrogate protein function directly in their native environment.[1][2] Covalent probes, in particular, are powerful tools that form stable, irreversible bonds with their protein targets, enabling their enrichment and identification.[1][2]

1,3-Dichloro-propan-2-one O-benzyl-oxime is a biochemical compound with significant potential in this area.[3] Its structure features two reactive chloro-groups, positioning it as a potent electrophile capable of alkylating nucleophilic amino acid residues. This reactivity forms the basis of its application as a covalent probe in proteomics research.

Chemical Properties and Mechanism of Action

Chemical Identity:

PropertyValue
IUPAC Name 1,3-dichloro-N-phenylmethoxypropan-2-imine
Synonyms 1,3-Dichloro-2-propanone O-Benzyloxime, N-(1,3-Dichloropropan-2-ylidene)-1-benzylimine
CAS Number 188125-86-2
Molecular Formula C₁₀H₁₁Cl₂NO
Molecular Weight 232.11 g/mol
Appearance Pale Brown to Brown Oil
Solubility Chloroform (Slightly), Methanol (Slightly)

Source: PubChem CID 10609582, Santa Cruz Biotechnology, Inc.[3][4]

The key to the functionality of 1,3-Dichloro-propan-2-one O-benzyl-oxime lies in its dichlorinated propane backbone. The two chlorine atoms are attached to primary carbons, making them susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity allows the compound to act as an alkylating agent, forming covalent bonds with nucleophilic amino acid residues on proteins.

Proposed Mechanism of Action:

The proposed mechanism involves the nucleophilic attack by an amino acid side chain on one of the chlorinated carbons, leading to the displacement of a chloride ion and the formation of a stable covalent bond.

Mechanism_of_Action reagent 1,3-Dichloro-propan-2-one O-benzyl-oxime intermediate Transition State reagent->intermediate Nucleophilic Attack protein Protein with Nucleophilic Residue (e.g., Cys-SH) protein->intermediate product Covalently Modified Protein intermediate->product Chloride leaving group

Caption: Proposed Sₙ2 reaction mechanism for protein modification.

While cysteine is a common target for such electrophilic probes due to the high nucleophilicity of its thiol group, other residues such as lysine, histidine, and serine could also potentially be targeted depending on the specific microenvironment within the protein.

Potential Applications in Proteomics Research

Based on its structure and reactivity, 1,3-Dichloro-propan-2-one O-benzyl-oxime can be envisioned for use in several cutting-edge proteomics workflows:

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive probes to label active enzymes in a complex proteome. By designing experiments where the probe competes with a potential inhibitor, ABPP can be used to assess inhibitor potency and selectivity across entire enzyme families. 1,3-Dichloro-propan-2-one O-benzyl-oxime could be used as a broad-spectrum probe for enzymes with reactive nucleophiles in their active sites.

ABPP_Workflow start Proteome (Cell Lysate) inhibitor Incubate with Test Inhibitor start->inhibitor probe Add 1,3-Dichloro-propan-2-one O-benzyl-oxime Probe inhibitor->probe analysis Lysis, Enrichment, and Mass Spectrometry probe->analysis result Identify Inhibitor Targets and Off-Targets analysis->result

Caption: Competitive ABPP workflow for inhibitor profiling.

Covalent Ligand Discovery and Target Identification

The search for new drugs increasingly involves the design of covalent inhibitors that can offer enhanced potency and duration of action. 1,3-Dichloro-propan-2-one O-benzyl-oxime can serve as a scaffold or a fragment for developing such inhibitors. A typical workflow would involve screening for proteins that are covalently modified by the probe, followed by identification of the modification sites by mass spectrometry.

Mapping Nucleophilic Residues in the Proteome

This probe can be used to globally map accessible and reactive nucleophilic residues in a proteome under different cellular states. This can provide insights into changes in protein conformation, post-translational modifications, or ligand binding that expose or conceal reactive sites.

Experimental Protocols (Generalized)

Disclaimer: The following protocols are generalized based on standard chemoproteomic techniques. Optimal conditions for 1,3-Dichloro-propan-2-one O-benzyl-oxime have not been empirically determined and will require optimization by the end-user.

Protein Labeling in Cell Lysate

This protocol describes a basic workflow for labeling proteins in a cellular lysate.

Materials:

  • 1,3-Dichloro-propan-2-one O-benzyl-oxime (stock solution in DMSO)

  • Cell lysate in appropriate lysis buffer (e.g., RIPA, NP-40)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional, for standard proteomics)

  • Alkylation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • SDS-PAGE reagents

  • Coomassie stain or Western blot reagents

Procedure:

  • Prepare Proteome: Thaw cell lysate on ice. Determine protein concentration using a standard assay (e.g., BCA).

  • Labeling Reaction:

    • Dilute the proteome to a final concentration of 1-2 mg/mL in alkylation buffer.

    • Add 1,3-Dichloro-propan-2-one O-benzyl-oxime to a final concentration of 10-100 µM (this requires optimization).

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Quench Reaction: Add excess nucleophile (e.g., 10 mM DTT or β-mercaptoethanol) to quench unreacted probe.

  • Analysis:

    • Analyze the labeled proteome by SDS-PAGE to visualize changes in protein migration or for subsequent in-gel digestion and mass spectrometry.

    • Alternatively, proceed directly to in-solution digestion for mass spectrometry-based analysis.

Identification of Modified Peptides by Mass Spectrometry

Procedure:

  • Sample Preparation:

    • Labeled protein samples are reduced (if not already done) with DTT or TCEP and then alkylated with a standard alkylating agent like iodoacetamide to block any remaining free cysteines.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Include a variable modification corresponding to the mass of the 1,3-Dichloro-propan-2-one O-benzyl-oxime adduct on nucleophilic residues (e.g., Cys, Lys, His). The mass of the adduct will be the molecular weight of the probe minus the mass of one chlorine atom.

Quantitative Data Summary (Example Optimization Table):

ParameterRange to TestRationale
Probe Concentration 1 µM - 500 µMTo find the optimal balance between labeling efficiency and non-specific binding.
Incubation Time 15 min - 2 hoursTo determine the time required for sufficient labeling without causing protein degradation.
pH 6.5 - 8.5The reactivity of nucleophilic residues is pH-dependent.
Temperature 4°C, RT, 37°CTo assess the effect of temperature on reaction kinetics and protein stability.

Data Interpretation and Validation

  • Confirmation of Modification: High-resolution mass spectrometry is crucial for confirming the exact mass of the modification and identifying the modified residue.

  • Site-Specificity: Analyze the distribution of modifications across the proteome. Are certain protein classes or specific residues preferentially labeled?

  • Competitive Assays: To validate a specific protein target, perform competitive labeling experiments with a known ligand or inhibitor for that protein. A decrease in labeling by 1,3-Dichloro-propan-2-one O-benzyl-oxime in the presence of the competitor suggests binding at the same site.

Conclusion and Future Perspectives

1,3-Dichloro-propan-2-one O-benzyl-oxime represents a promising, yet underexplored, chemical tool for proteomics research. Its bifunctional reactive nature suggests its potential for creating protein crosslinks or for the attachment of reporter tags after an initial labeling event. Future work should focus on empirically determining its amino acid selectivity, optimizing reaction conditions, and applying it to specific biological questions in areas such as drug discovery and signal transduction research. The development of derivatives of this compound, for example, by incorporating a bio-orthogonal handle for click chemistry, would further enhance its utility in modern chemical proteomics workflows.

References

  • Applications of targeted proteomics in systems biology and translational medicine. (n.d.). Wiley Online Library. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-propan-2-one O-benzyl-oxime. PubChem. Retrieved January 24, 2026, from [Link]

  • Indig, J., et al. (2021). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Proteomics, 21(1-2), e1900386.
  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Proteomic Profiling of Antimalarial Plasmodione Using 3-Benz(o)ylmenadione Affinity-Based Probes. (n.d.). Malaria World. Retrieved January 24, 2026, from [Link]

  • Proteomics and Its Current Application in Biomedical Area: Concise Review. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Proteomic analysis of microbial induced redox-dependent intestinal signaling. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • Unbiased proteomic profiling strategy for discovery of bacterial effector proteins reveals that Salmonella protein PheA is a host cell cycle regulator. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Chemoproteomic Profiling of a Pharmacophore-Focused Chemical Library. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • Serinol-Based Versatile Disulfide-Reducing Reagent. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dichloro-propan-2-one O-benzyl-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-Dichloro-propan-2-one O-benzyl-oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the necessary knowledge to anticipate and resolve common experimental challenges, ensuring a successful and efficient synthesis.

I. Overview of the Synthesis

The synthesis of 1,3-Dichloro-propan-2-one O-benzyl-oxime is a nucleophilic addition-elimination reaction. It involves the condensation of 1,3-dichloroacetone with O-benzylhydroxylamine. While the reaction appears straightforward, the nature of the starting materials and the reaction conditions can lead to the formation of several byproducts, impacting yield and purity.

This guide will delve into the intricacies of this reaction, providing a detailed experimental protocol and a comprehensive troubleshooting section to address potential hurdles.

II. Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating in-process checks and characterization steps to ensure the reaction is proceeding as expected and to identify any deviations early on.

Materials and Reagents:
  • 1,3-Dichloroacetone

  • O-Benzylhydroxylamine hydrochloride

  • Sodium bicarbonate (or a suitable non-nucleophilic base)

  • Anhydrous ethanol (or another suitable solvent like THF or DCM)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:
  • Preparation of O-Benzylhydroxylamine Free Base:

    • In a round-bottom flask, dissolve O-benzylhydroxylamine hydrochloride in deionized water.

    • Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is neutral to slightly basic (pH 7-8).

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain O-benzylhydroxylamine as an oil. Caution: O-benzylhydroxylamine should be used immediately or stored under an inert atmosphere as it can be unstable.

  • Oxime Formation:

    • In a separate reaction vessel, dissolve 1,3-dichloroacetone in anhydrous ethanol.

    • To this solution, add the freshly prepared O-benzylhydroxylamine (typically 1.0-1.2 equivalents) dropwise at room temperature with stirring.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 1,3-dichloroacetone spot and the appearance of a new, higher Rf product spot indicates the reaction is proceeding.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), remove the ethanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with deionized water to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 1,3-Dichloro-propan-2-one O-benzyl-oxime can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Characterization:

The purified product should be characterized to confirm its identity and purity using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile byproducts.

III. Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for neutralizing O-benzylhydroxylamine hydrochloride?

A1: A mild, non-nucleophilic base such as sodium bicarbonate or sodium carbonate is recommended. Strong bases like sodium hydroxide should be used with caution as they can promote side reactions of the 1,3-dichloroacetone starting material, such as the Favorskii rearrangement.

Q2: Why is it important to use anhydrous conditions for the oxime formation step?

A2: The presence of water can lead to the hydrolysis of 1,3-dichloroacetone to 1,3-dichloro-2-propanol, reducing the yield of the desired oxime.[1] While the oxime itself is relatively stable, excess water can also shift the equilibrium of the condensation reaction back towards the starting materials.

Q3: My reaction seems to be sluggish. What can I do to increase the reaction rate?

A3: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote the formation of byproducts. Alternatively, the addition of a catalytic amount of a mild acid (e.g., acetic acid) can accelerate oxime formation.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., 4:1 hexane:ethyl acetate) to clearly separate the starting materials from the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. Gas Chromatography (GC) can also be used for more quantitative monitoring.

IV. Common Byproducts and Their Mitigation

Understanding the potential side reactions is crucial for optimizing the synthesis and obtaining a pure product.

Byproducts

Troubleshooting Specific Byproducts
Byproduct Formation Mechanism Identification Troubleshooting & Mitigation
1,3-Dichloro-2-propanol Hydrolysis of 1,3-dichloroacetone in the presence of water.[1]GC-MS analysis can distinguish it from the starting material.[2][3] ¹H NMR will show a characteristic alcohol proton and different chemical shifts for the methylene protons compared to the ketone.[4]Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Favorskii Rearrangement Products Base-catalyzed rearrangement of 1,3-dichloroacetone.[2][5] This can lead to the formation of acrylic acid derivatives after subsequent reactions.Can be detected by GC-MS and NMR. The presence of unexpected carboxylic acid or ester signals in the NMR spectrum would be indicative.Use a mild, non-nucleophilic base (e.g., sodium bicarbonate) for any necessary pH adjustments. Avoid strong bases like NaOH or alkoxides.
Beckmann Rearrangement Product (Amide) Acid-catalyzed rearrangement of the product oxime, especially upon heating.[6]The amide product would have a distinct IR absorption for the C=O stretch and characteristic signals in the ¹H and ¹³C NMR spectra.Avoid acidic conditions, especially at elevated temperatures, during work-up and purification. Use neutral or slightly basic conditions.
N,O-Dibenzylhydroxylamine An impurity that can be present in the O-benzylhydroxylamine starting material from its synthesis.This impurity can be detected by GC-MS or by careful analysis of the ¹H NMR of the starting material (presence of two benzyl groups).Purify the O-benzylhydroxylamine starting material before use, for instance by distillation or chromatography.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, non-optimal temperature, or stoichiometry.Easily identified by TLC or GC analysis by comparing with authentic standards of the starting materials.Increase the reaction time, consider gentle heating, or use a slight excess (1.1-1.2 equivalents) of O-benzylhydroxylamine.

V. Purification Strategies

Purification

VI. References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. Available from: [Link]

  • Herliati, et al. (2010). Preliminary Design of Semi-Batch Reactor for Synthesis 1,3-Dichloro-2-Propanol Using Aspen Plus. International Journal of Chemistry.

  • Organic Syntheses. (1922). α,γ-DICHLOROACETONE. Org. Synth., 2, 13.

  • Conant, J. B., & Quayle, O. R. (1922). α,γ-DICHLOROACETONE. Organic Syntheses, 2, 13.

  • ResearchGate. (2025). Determination of epichlorohydrin and 1,3-dichloro-2-propanol in synthesis of cationic etherifying reagent by headspace gas chromatography. Request PDF.

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. Available from: [Link]

  • Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex: a mechanistic perception. New Journal of Chemistry.

  • Ganguly, N. C., & Mondal, P. (2010). Efficient Iodine-Mediated Beckmann Rearrangement of Ketoximes to Amides under Mild Neutral Conditions. Synthesis, 2010(21), 3705-3709.

  • Wikipedia contributors. (2023, December 29). Favorskii rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved January 23, 2026, from [Link]

  • Myers, A. G. (n.d.). Favorskii Rearrangement. Andrew G Myers Research Group.

  • PubChem. (n.d.). 1,3-Dichloro-propan-2-one O-benzyl-oxime. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2018). Beckmann Rearrangement of Ketoximes under Very Mild Conditions. The Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved January 23, 2026, from [Link]

  • YouTube. (2025). Mechanism Monday #35: Favorskii Rearrangement.

  • Canadian Science Publishing. (1986). The chlorination of acetone: a complete kinetic analysis. Canadian Journal of Chemistry.

  • ResearchGate. (2025). The chlorination of acetone: A complete kinetic analysis.

  • LookChem. (n.d.). Cas 534-07-6,1,3-Dichloroacetone. Retrieved January 23, 2026, from [Link]

  • SciELO. (2014). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium.

  • Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement.

Sources

Technical Support Center: Synthesis of 1,3-Dichloro-propan-2-one O-benzyl-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-dichloro-propan-2-one O-benzyl-oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on mitigating the critical issue of hydrolysis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in mechanistic principles to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected, and I see a polar spot on my TLC that corresponds to the 1,3-dichloro-propan-2-one starting material. What is the likely cause?

A: The most probable cause is incomplete reaction, but a competing hydrolysis reaction reverting your product back to the starting ketone is also a significant possibility. Oxime hydrolysis is readily catalyzed by acid.[1][2][3] If your reaction conditions became acidic, or more critically, if you used an acidic wash during your workup (e.g., 1N HCl), you may be hydrolyzing your newly formed product back to 1,3-dichloro-propan-2-one.

Q2: Can I use an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for this synthesis?

A: We strongly advise against it. While these bases are effective, they are typically used in aqueous solutions or require the presence of water to be effective. Water is the primary reactant for the hydrolysis of both your starting material and your product. Introducing water creates an environment where hydrolysis is a competing and significant side reaction. Opt for an anhydrous, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Q3: What is the optimal pH for oxime formation?

A: Oxime formation is a pH-sensitive equilibrium. The reaction is generally fastest under mildly acidic conditions (pH ~4-5), which facilitates the initial nucleophilic attack on a protonated carbonyl. However, these same acidic conditions also accelerate the hydrolysis of the product oxime.[4] For this specific synthesis, where the product's stability is paramount, it is often better to run the reaction under neutral or slightly basic conditions (buffered by an organic amine) to suppress the reverse hydrolysis reaction, even if the reaction rate is slightly slower.

Q4: My final product appears pure by NMR, but it degrades over time in storage. How can I improve its stability?

A: The N-O bond in oximes can be labile.[5][6] Degradation upon storage is likely due to trace amounts of moisture or acid. Ensure the product is rigorously dried, stored under an inert atmosphere (e.g., argon or nitrogen), and kept in a freezer. If you purified via silica gel chromatography, residual acidity from the silica can contribute to degradation. In such cases, you can co-evaporate your purified fractions with a small amount of a volatile base like triethylamine before final drying.

Troubleshooting Guide: Tackling Hydrolysis Head-On

This section provides a deeper dive into specific experimental issues and their underlying causes, offering targeted solutions to minimize hydrolysis.

Problem 1: Low Yield with Significant Recovery of Starting Ketone
Potential Cause Scientific Explanation Recommended Solution
Acid-Catalyzed Hydrolysis during Workup The C=N bond of the oxime is susceptible to protonation. Once protonated, the carbon becomes highly electrophilic and is readily attacked by water, leading to the collapse of the tetrahedral intermediate back to the ketone and O-benzylhydroxylamine.[4] This is a classic acid-catalyzed hydrolysis mechanism.[1][2]AVOID acidic washes (e.g., HCl, NH₄Cl). Use only neutral washes like deionized water and brine. Perform washes quickly and at low temperatures (0-5 °C) to minimize contact time and slow reaction kinetics.
Presence of Water in Reaction Water is a reactant in the hydrolysis pathway. Using non-anhydrous solvents or reagents introduces water directly into the reaction mixture, allowing for hydrolysis to compete with oxime formation from the outset.Use freshly distilled, anhydrous solvents. Ensure all glassware is oven or flame-dried. Use sealed, high-purity grades of reagents. If using O-benzylhydroxylamine hydrochloride, dry it under a vacuum before use.
Sub-optimal pH While oxime formation can be catalyzed by acid, for a sensitive product, the rate of hydrolysis under acidic conditions can outpace the rate of formation, leading to a low equilibrium concentration of the desired product.[7][8]Use a non-nucleophilic organic base (e.g., 1.1-1.5 equivalents of triethylamine) to neutralize the HCl salt of the hydroxylamine and maintain slightly basic to neutral conditions throughout the reaction. This suppresses the hydrolysis pathway.
Problem 2: Appearance of Unidentified, Highly Polar Impurities
Potential Cause Scientific Explanation Recommended Solution
Hydrolysis of 1,3-dichloro-propan-2-one The starting ketone itself, while more stable than the oxime, can undergo reactions in the presence of water and base. This could lead to aldol-type side products or other degradation pathways, resulting in complex mixtures.Maintain strictly anhydrous conditions. Add the base slowly to a cooled solution of the ketone and hydroxylamine to control exotherms and minimize base-promoted side reactions.
Formation of Hydroxylamine Salts If the workup is not performed carefully, the O-benzylhydroxylamine generated from product hydrolysis can be retained as a salt, appearing as a very polar, water-soluble impurity.Ensure the organic layer is thoroughly washed with water and brine to remove any water-soluble species. Confirm removal by TLC analysis of the aqueous layers.

Visualizing the Competing Pathways

The following diagram illustrates the desired synthesis route versus the detrimental hydrolysis pathways for both the starting material and the product.

G Synthesis vs. Hydrolysis Pathways cluster_reactants Reactants cluster_products Products Ketone 1,3-Dichloro-propan-2-one Product Target Oxime Product Ketone->Product + Hydroxylamine - H₂O Hydroxylamine O-Benzylhydroxylamine Hydroxylamine->Product Hydrolysis_Prod Ketone + O-Benzylhydroxylamine Product->Hydrolysis_Prod + H₂O (Acid-Catalyzed) Hydrolysis_Prod->Product - H₂O

Caption: Desired synthesis (green) vs. product hydrolysis (red).

Logical Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues related to hydrolysis during your synthesis.

G start Low Yield or Impure Product Observed check_crude Analyze Crude Reaction by TLC/LCMS start->check_crude is_sm Is Starting Ketone the Major Component? check_crude->is_sm is_product Is Product the Major Component but Yield is Low Post-Workup? is_sm->is_product No sol_incomplete Action: Incomplete Reaction. Increase reaction time or temperature moderately. Verify reagent stoichiometry. is_sm->sol_incomplete Yes other_imp Are there multiple unidentified polar spots? is_product->other_imp No sol_hydro_workup Cause: Hydrolysis During Workup. Action: Re-run with anhydrous workup or use neutral (H₂O/Brine) washes only. is_product->sol_hydro_workup Yes sol_hydro_reaction Cause: Hydrolysis During Reaction. Action: Ensure anhydrous conditions. Use dry solvents/reagents. Use organic base. other_imp->sol_hydro_reaction Yes, and some starting material sol_degradation Cause: Starting Material Degradation. Action: Check purity of starting ketone. Maintain anhydrous conditions. other_imp->sol_degradation Yes, with little starting material

Caption: Troubleshooting Decision Tree for Low Yields.

Optimized Protocol for Minimizing Hydrolysis

This protocol is designed from the ground up to create an environment hostile to hydrolysis. Strict adherence to anhydrous techniques is critical for success.

Reagents and Equipment:

  • 1,3-Dichloro-propan-2-one (1.0 eq)

  • O-benzylhydroxylamine hydrochloride (1.05 eq)

  • Triethylamine (TEA), freshly distilled (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Preparation:

    • Set up an oven-dried, two-neck round-bottom flask under a positive pressure of inert gas (N₂ or Ar).

    • To the flask, add 1,3-dichloro-propan-2-one (1.0 eq) and O-benzylhydroxylamine hydrochloride (1.05 eq).

  • Reaction Setup:

    • Add anhydrous DCM via syringe to achieve a concentration of approximately 0.2-0.5 M.

    • Cool the flask to 0 °C using an ice-water bath.

    • Begin stirring the resulting slurry.

  • Initiation and Reaction:

    • Slowly add triethylamine (1.1 eq) dropwise via syringe over 5-10 minutes. The reaction is often exothermic; slow addition helps maintain temperature control.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. The goal is the complete consumption of the limiting reagent (1,3-dichloro-propan-2-one).

  • Anhydrous Workup (Preferred Method):

    • Once the reaction is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the triethylamine hydrochloride salt.

    • Wash the filter cake with a small amount of anhydrous DCM.

    • Combine the filtrates and concentrate the solution under reduced pressure. The resulting crude oil can be directly purified.

  • Aqueous Workup (If Necessary):

    • If an aqueous wash is required to remove salts, perform all steps at 0-5 °C.

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with cold deionized water (2x) and cold brine (1x). Do not use any acidic or basic washes.

    • Separate the organic layer and dry it thoroughly over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1,3-dichloro-propan-2-one O-benzyl-oxime as the final product.

References

  • Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]

  • Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Oxime. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Guan, F., Chen, Y., Zhang, Y., & Yu, R. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Advances, 11(33), 20431-20439. Available at: [Link]

  • Google Patents. (n.d.). JPH0723332B2 - Process for producing 1,3-dichloro-2-propanol.
  • MDPI. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 27(23), 8213. Available at: [Link]

  • Dirksen, A. & Hackeng, T. M. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Society Reviews, 44(1), 598-615. Available at: [Link]

  • Rout, S. K., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(1). Available at: [Link]

  • Thieme. (n.d.). Oximes. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available at: [Link]

Sources

preventing cleavage of the O-benzyl group during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Benzyl Group Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address a frequent and critical challenge in multi-step synthesis: the unintended cleavage of the O-benzyl (OBn) protecting group. This resource provides in-depth, field-tested answers and troubleshooting protocols to help you navigate your synthetic challenges with confidence.

Frequently Asked Questions (FAQs)

Q1: What is an O-benzyl group and why is it so widely used?

The O-benzyl group is a protecting group for hydroxyl functionalities (alcohols and phenols). It is essentially a benzyl ether. Its popularity stems from a combination of factors:

  • Ease of Formation: It's typically formed under reliable SN2 conditions, for example, by treating an alcohol with a base like sodium hydride (NaH) followed by benzyl bromide (BnBr).[1][2]

  • Robustness: The O-benzyl group is stable to a wide range of reaction conditions, including many basic, nucleophilic, and mildly acidic conditions, making it compatible with a variety of subsequent synthetic steps.[1]

  • Orthogonal Removal: The classic method for its removal, catalytic hydrogenolysis (H₂ gas with a palladium catalyst), is mild and highly selective, often leaving other functional groups untouched.[2][3][4] This is known as an "orthogonal" deprotection strategy.[1]

Q2: Under what conditions is the O-benzyl group most likely to be unintentionally cleaved?

The primary vulnerability of the O-benzyl group is its susceptibility to cleavage by methods that involve reduction or strong acids.[5][6] The most common scenarios for unintended cleavage are:

  • Catalytic Hydrogenation: This is the standard deprotection method, so any hydrogenation intended for another functional group (like an alkene, alkyne, nitro group, or another protecting group like Cbz) puts the O-benzyl group at risk.[1][2][7]

  • Strong Lewis or Brønsted Acids: Very strong acids can protonate the ether oxygen, facilitating cleavage.[1][3][5]

  • Dissolving Metal Reductions: Conditions like the Birch reduction (Na/NH₃) will cleave benzyl ethers.[1]

  • Oxidative Conditions: Certain strong oxidizing agents can cleave the benzylic C-H bond, leading to deprotection.[5][6][8]

Q3: Are there modified benzyl ethers with different stability profiles?

Yes, substituting the aromatic ring of the benzyl group can significantly alter its stability, offering a powerful tool for selective protection and deprotection.

  • p-Methoxybenzyl (PMB) Ether: The electron-donating methoxy group makes the PMB ether much more labile to acidic and oxidative conditions.[9][10] It can be selectively cleaved with mild oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of a standard O-benzyl group.[5][9][11]

  • Dimethoxybenzyl (DMB) Ethers: Groups like 2,4-DMB or 3,4-DMB are even more acid and oxidation-sensitive than PMB, allowing for another layer of selective deprotection.[9]

  • p-Nitrobenzyl (PNB) Ether: The electron-withdrawing nitro group makes the PNB ether more stable to acidic conditions but more labile to certain reductive conditions.

  • 2-Nitrobenzyl Ether: This group is notable as a photolabile protecting group, which can be removed with UV light, offering a highly specific deprotection method useful in biochemical systems.[5]

Troubleshooting Guide: Preventing O-Benzyl Cleavage

Problem 1: My O-benzyl group is being cleaved during catalytic hydrogenation of another functional group.

This is the most common issue. The standard Pd/C catalyst is highly effective at cleaving the benzylic C-O bond via hydrogenolysis.[2][3]

Root Cause Analysis: The palladium surface catalyzes the oxidative addition of the benzylic C-O bond, which is then cleaved by hydrogen. The reaction rate is often competitive with the reduction of other functional groups.

Solutions & Protocols:

  • Catalyst Modification (Poisoning): You can intentionally reduce the activity of the palladium catalyst.

    • Lindlar's Catalyst: This catalyst, Pd/CaCO₃ poisoned with lead acetate and quinoline, is designed to be less reactive.[12][13] While its primary use is for the partial reduction of alkynes to cis-alkenes, it can also selectively hydrogenate alkenes in the presence of benzyl ethers.[14][15][16]

    • Amine Additives: Adding a small amount of a basic amine like pyridine, ammonia, or ammonium acetate can act as a catalyst inhibitor for benzyl ether hydrogenolysis while still allowing for the reduction of other groups like alkenes or azides.[5]

  • Use a Different Catalyst:

    • Rhodium on Alumina (Rh-Al₂O₃): In some cases, Rh-Al₂O₃ has been shown to selectively reduce alkenes without cleaving benzyl ethers.[16]

  • Alternative Reduction Methods (Non-Hydrogenolysis):

    • Transfer Hydrogenation: Instead of H₂ gas, use a hydrogen donor like 1,4-cyclohexadiene or ammonium formate with Pd/C.[5][17] This can sometimes offer better selectivity by controlling the concentration of available hydrogen on the catalyst surface.[5]

    • Reagent-Based Reductions: For reducing a double bond, consider methods like diimide reduction (generated from hydrazine and an oxidant) which will not affect the O-benzyl group.

G start Goal: Reduce a functional group (e.g., alkene, nitro) in the presence of an O-Bn group q1 Is the group to be reduced an alkene or alkyne? start->q1 lindlar Option 1: Use Lindlar's Catalyst (Pd/CaCO3, Pb(OAc)2, quinoline) q1->lindlar Yes q2 Is the group to be reduced sensitive to base? q1->q2 No (e.g., Nitro, Azide) transfer Option 4: Use Transfer Hydrogenation (e.g., 1,4-cyclohexadiene, HCOOH-NEt3) lindlar->transfer rh_al2o3 Option 2: Use 5% Rh-Al2O3 other_reduct Consider non-catalytic reductions (e.g., Diimide for C=C) rh_al2o3->other_reduct poison Option 3: Add a catalyst poison (e.g., pyridine, NH4OAc) to standard Pd/C reaction q2->poison No q2->transfer Yes poison->other_reduct transfer->other_reduct G cluster_catalyst Palladium Surface pd Pd(0) --- Pd(0) --- Pd(0) cleavage [Transition State] R-O-Pd--H  | Ph-CH₂-Pd--H substrate R-O-CH₂-Ph substrate->pd Adsorption h2 H₂ h2->pd Adsorption adsorbed_h H-Pd -- H-Pd adsorbed_sub R-O--CH₂--Ph     |      |   Pd --- Pd product1 R-OH cleavage->product1 Reductive Elimination product2 Ph-CH₃ (Toluene) cleavage->product2

Sources

Navigating the Labyrinth: A Technical Guide to the Stability of 1,3-Dichloro-propan-2-one O-benzyl-oxime in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,3-Dichloro-propan-2-one O-benzyl-oxime. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights into the stability of this compound across a range of common laboratory solvents. Understanding the stability profile of 1,3-Dichloro-propan-2-one O-benzyl-oxime is paramount to ensuring the success and reproducibility of your experiments.

This document moves beyond a simple recitation of facts, offering a causative explanation for the observed stability phenomena. We will delve into the inherent reactivity of the molecule's constituent functional groups—the O-benzyl oxime and the α,α'-dichloro-ketone core—and how their interplay is influenced by the surrounding solvent environment.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common questions and experimental challenges related to the stability of 1,3-Dichloro-propan-2-one O-benzyl-oxime.

Q1: I am observing significant degradation of my 1,3-Dichloro-propan-2-one O-benzyl-oxime when using alcoholic solvents like methanol or ethanol. What is happening?

Answer:

This is a frequently encountered issue stemming from the inherent reactivity of the α-chloro ketone moiety. Protic solvents, especially alcohols, can act as nucleophiles and participate in solvolysis reactions.[1] The carbon atoms adjacent to the carbonyl group are highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atoms.

Causality:

Two primary degradation pathways are likely at play in alcoholic solvents:

  • Nucleophilic Substitution (SN1/SN2): The alcohol can directly displace one or both of the chloride ions. In a polar protic solvent like methanol, an SN1-type mechanism may be favored due to the stabilization of a potential carbocation intermediate.[2] However, given the primary nature of the carbons bearing the chlorine atoms, an SN2-type reaction is also highly probable.[3] This results in the formation of methoxy- or ethoxy-substituted byproducts.

  • Favorskii Rearrangement: In the presence of a base (even a weak one, or if the solvent contains basic impurities), the α-halo ketone can undergo a Favorskii rearrangement. This would lead to the formation of ester derivatives after rearrangement and attack by the alcohol solvent.

dot graph TD { A[1,3-Dichloro-propan-2-one O-benzyl-oxime] -- "Methanol (CH3OH)" --> B{Potential Degradation Pathways}; B -- "Nucleophilic Substitution" --> C[1-Chloro-3-methoxy-propan-2-one O-benzyl-oxime]; B -- "Nucleophilic Substitution" --> D[1,3-Dimethoxy-propan-2-one O-benzyl-oxime]; B -- "Favorskii Rearrangement (if base is present)" --> E[Methyl 2-(benzyloxyimino)cyclopropanecarboxylate]; subgraph " " A; B; C; D; E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Workflow for Investigating Degradation in Protic Solvents

Troubleshooting Protocol: Assessing Stability in Methanol

  • Sample Preparation:

    • Prepare a stock solution of 1,3-Dichloro-propan-2-one O-benzyl-oxime in a non-reactive, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

    • In separate vials, dilute the stock solution with methanol to a final concentration suitable for analysis (e.g., 1 mg/mL). Prepare a control sample diluted with acetonitrile.

  • Time-Course Analysis:

    • Analyze the methanolic and acetonitrile solutions immediately after preparation (t=0) using a stability-indicating HPLC method (see Q5 for method development).

    • Store the solutions at a controlled temperature (e.g., room temperature) and protected from light.

    • Inject aliquots of each solution onto the HPLC at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

    • Plot the percentage of the remaining parent compound against time for both the methanol and acetonitrile solutions. A significant decrease in the parent peak area in the methanol solution compared to the acetonitrile control confirms solvent-mediated degradation.

Q2: My reaction in a polar aprotic solvent like DMF or DMSO is giving unexpected side products. Is 1,3-Dichloro-propan-2-one O-benzyl-oxime stable in these solvents?

Answer:

While generally considered more inert than protic solvents in this context, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) can still pose stability challenges, albeit through different mechanisms.

Causality:

  • Basic Impurities: Commercial grades of DMF can contain trace amounts of dimethylamine, a nucleophilic base that can initiate degradation. Similarly, DMSO can contain basic impurities. These impurities can lead to dehydrochlorination or other base-catalyzed reactions.

  • Solvent-Assisted Nucleophilic Attack: While not acting as direct nucleophiles in the same way as alcohols, the high polarity of these solvents can facilitate nucleophilic substitution reactions by other species present in the reaction mixture by stabilizing charged intermediates.[4]

  • Reactivity of DMSO: DMSO itself can act as an oxidant or participate in unexpected reactions, especially at elevated temperatures or in the presence of certain reagents.[3][5][6]

Troubleshooting Protocol: Assessing Stability in DMF/DMSO

  • Solvent Purity:

    • Use high-purity, anhydrous grades of DMF or DMSO. If in doubt, consider purifying the solvent before use.

  • Control Experiment:

    • Dissolve 1,3-Dichloro-propan-2-one O-benzyl-oxime in the solvent and stir at the intended reaction temperature for the duration of the planned experiment, but without other reagents.

    • Analyze the sample by HPLC or ¹H NMR to check for any degradation of the starting material.

  • ¹H NMR Monitoring:

    • ¹H NMR spectroscopy is a powerful tool for in-situ reaction monitoring.[7]

    • Dissolve a sample of 1,3-Dichloro-propan-2-one O-benzyl-oxime in deuterated DMSO-d₆ or DMF-d₇.

    • Acquire a spectrum at t=0.

    • Acquire subsequent spectra at regular intervals while maintaining the sample at the desired temperature.

    • Look for changes in the chemical shifts and the appearance of new signals. The benzylic protons and the protons on the dichlorinated backbone are good reporters of structural changes.

Q3: I am concerned about the stability of the O-benzyl oxime functional group itself. Under what conditions might it cleave?

Answer:

The O-benzyl oxime is generally a robust functional group. However, it is susceptible to cleavage under certain conditions, primarily acidic hydrolysis.

Causality:

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and a source of water, the oxime ether can be hydrolyzed back to the corresponding ketone (1,3-dichloro-2-propanone) and O-benzylhydroxylamine.[7][8][9][10] The reaction is initiated by protonation of the oxime nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

  • Reductive Cleavage: While not a stability issue in the context of typical reaction solvents, it is important to be aware that the O-benzyl group can be cleaved under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C).

dot graph TD { A[1,3-Dichloro-propan-2-one O-benzyl-oxime] -- "H₃O⁺ (Acidic Water)" --> B{Hydrolysis}; B --> C[1,3-Dichloro-2-propanone]; B --> D[O-Benzylhydroxylamine]; subgraph " " A; B; C; D; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Caption: Acid-catalyzed hydrolysis of the O-benzyl oxime.

Troubleshooting Protocol: Assessing Hydrolytic Stability

  • pH Adjustment:

    • Prepare buffered aqueous solutions at different pH values (e.g., pH 2, 4, 7, and 9).

  • Stability Study:

    • Introduce a known concentration of 1,3-Dichloro-propan-2-one O-benzyl-oxime into each buffered solution.

    • Monitor the disappearance of the starting material and the appearance of 1,3-dichloro-2-propanone over time using HPLC-UV or GC-MS.[11][12]

  • Data Interpretation:

    • A significantly faster degradation rate at lower pH values is indicative of acid-catalyzed hydrolysis.

Q4: What is the recommended solvent for storing stock solutions of 1,3-Dichloro-propan-2-one O-benzyl-oxime?

Answer:

Based on the reactivity profile of the molecule, the most suitable solvents for stock solutions are non-polar aprotic solvents or polar aprotic solvents of high purity that are not prone to nucleophilic or basic behavior.

Recommended Solvents:

  • Toluene: An excellent choice due to its non-polar and aprotic nature.

  • Dichloromethane (DCM): Generally a good choice, but ensure it is free of acidic impurities.

  • Acetonitrile (ACN): A polar aprotic solvent that is generally less reactive than DMF or DMSO. Ensure high purity.

  • Tetrahydrofuran (THF): Can be a suitable option, but be mindful of peroxide formation over time, which can lead to oxidative degradation. Use freshly distilled or inhibitor-free THF.

Solvents to Avoid for Long-Term Storage:

  • Alcohols (Methanol, Ethanol, etc.): Due to the risk of solvolysis.

  • Water: Due to the potential for hydrolysis, especially if acidic or basic conditions are present.

  • DMF and DMSO: Unless of very high purity, as trace impurities can cause degradation.

Q5: How can I set up a stability-indicating HPLC method to monitor the degradation of 1,3-Dichloro-propan-2-one O-benzyl-oxime?

Answer:

A stability-indicating HPLC method is one that can accurately quantify the parent compound and separate it from all potential degradation products and impurities.[13][14][15][16][17] For 1,3-Dichloro-propan-2-one O-benzyl-oxime, a reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable approach.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile, non-polar stationary phase that should provide good retention for the relatively non-polar analyte.[16]

  • Mobile Phase Selection:

    • A good starting point is a gradient elution with a mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH).

    • Acidify the mobile phase slightly (e.g., with 0.1% formic acid or phosphoric acid) to ensure good peak shape for any acidic or basic analytes and to suppress the ionization of silanol groups on the column.

  • Detection:

    • The benzyl group and the oxime functionality contain chromophores that absorb UV light. Determine the optimal wavelength for detection by running a UV scan of the analyte. A wavelength around 254 nm is often a good starting point.

  • Forced Degradation Studies:

    • To ensure the method is stability-indicating, you must generate potential degradation products through forced degradation studies.

    • Acid Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat a solid sample of the compound.

    • Photodegradation: Expose a solution of the compound to UV light.

  • Method Optimization:

    • Inject samples from the forced degradation studies into the HPLC system.

    • Adjust the gradient profile, mobile phase composition, and flow rate to achieve baseline separation between the parent peak and all degradation product peaks. The goal is to demonstrate "peak purity" for the parent compound in the presence of its degradants.

Table 1: Summary of Solvent Stability for 1,3-Dichloro-propan-2-one O-benzyl-oxime

Solvent ClassRepresentative SolventsPrimary Stability ConcernPredicted Stability
Protic Methanol, Ethanol, WaterSolvolysis, HydrolysisLow
Polar Aprotic DMF, DMSO, AcetonitrileBasic Impurities, Solvent ReactivityModerate to High (Purity Dependent)
Non-Polar Aprotic Toluene, Hexanes, DichloromethaneLow (ensure absence of acid)High

Concluding Remarks for the Practicing Scientist

The stability of 1,3-Dichloro-propan-2-one O-benzyl-oxime is intrinsically linked to its bifunctional nature. The α,α'-dichloro-ketone core renders the molecule susceptible to nucleophilic attack, a reactivity that is particularly pronounced in protic solvents. The O-benzyl oxime, while generally stable, can be compromised under acidic conditions.

For optimal results in your synthetic applications, a careful consideration of the solvent environment is crucial. When in doubt, performing a simple control experiment to assess the stability of your starting material under the proposed reaction conditions (solvent, temperature, and time) is a prudent investment that can save significant time and resources in the long run. By understanding the underlying chemical principles governing its stability, you can effectively troubleshoot unexpected results and design more robust and reproducible synthetic protocols.

References

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1,3-Dichloro-propan-2-one O-benzyl-oxime and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of Electrophilic Alkylating Agents

In the landscape of chemical synthesis and drug development, alkylating agents represent a cornerstone class of reagents. Their fundamental ability to introduce alkyl groups into nucleophilic molecules underpins a vast array of transformations, from the synthesis of complex natural products to the covalent modification of biological macromolecules.[1] Historically, the development of alkylating agents was pivotal in the genesis of cancer chemotherapy, with nitrogen mustards being among the first non-hormonal drugs to demonstrate significant antitumor activity.[2]

The reactivity of an alkylating agent is not a monolithic property; it is a nuanced feature governed by the agent's structure, the nature of its leaving group, and the reaction mechanism it follows.[3] These reactions are broadly classified into two mechanistic archetypes: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).[1] SN1 reactions proceed through a discrete carbocation intermediate, with a rate dependent solely on the concentration of the alkylating agent. In contrast, SN2 reactions involve a concerted, backside attack by a nucleophile, with a rate dependent on the concentration of both the alkylating agent and the nucleophile.[1][2]

This guide provides an in-depth comparison of 1,3-Dichloro-propan-2-one O-benzyl-oxime , a bifunctional α-haloketone derivative, with a selection of other widely used alkylating agents. We will dissect the structural features that dictate their reactivity, present a framework for their comparative assessment, and provide robust experimental protocols for their evaluation in both chemical and biological contexts.

Featured Alkylating Agent: 1,3-Dichloro-propan-2-one O-benzyl-oxime

1,3-Dichloro-propan-2-one O-benzyl-oxime (MW: 232.11 g/mol ; CAS: 188125-86-2) is a compelling synthetic building block, characterized by a unique combination of functional groups that predispose it to high reactivity.[4]

Structural Analysis and Reactivity Profile:

The molecule's reactivity is primarily dictated by the two chloromethyl groups flanking a central O-benzyl-oxime moiety. These are not simple primary alkyl chlorides; they are α-chloroketone functionalities (masked by the oxime). This structural motif is known to dramatically accelerate SN2 reactions.[5][6]

The rationale for this heightened reactivity lies in the stabilization of the SN2 transition state. During the reaction, as the nucleophile approaches and the leaving group departs, the central carbon re-hybridizes, passing through a trigonal bipyramidal transition state with a p-orbital. The adjacent π-system of the carbonyl (or in this case, the C=N of the oxime) can overlap with this developing p-orbital, delocalizing the electron density and lowering the activation energy of the reaction.[7][8] This orbital interaction makes the σ*(C-Cl) orbital a more favorable target for nucleophilic attack.[7]

Conversely, the formation of a carbocation at the α-carbon is highly unfavorable due to the powerful electron-withdrawing effect of the adjacent oxime group, effectively precluding an SN1 pathway.[6][9] Therefore, 1,3-Dichloro-propan-2-one O-benzyl-oxime can be classified as a potent, bifunctional SN2-selective alkylating agent. The two reactive centers offer the potential for dual substitutions or intramolecular cyclizations, depending on the nucleophile used.

Plausible Synthesis Protocol

While a dedicated synthesis for this exact molecule is not widely published, a robust protocol can be designed based on established organic chemistry principles: the formation of an oxime from a ketone, followed by O-alkylation.

Step 1: Synthesis of 1,3-Dichloro-2-propanone Oxime

  • To a stirred solution of 1,3-dichloro-2-propanone (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq).[10][11]

  • Add sodium acetate (1.5 eq) portion-wise to maintain the pH between 4 and 5.

  • Heat the mixture to 60 °C and stir for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime.

Step 2: O-Benzylation

  • Dissolve the crude 1,3-dichloro-2-propanone oxime (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate (1.5 eq), to the solution.

  • Add benzyl bromide or benzyl chloride (1.1 eq) dropwise at room temperature.[12][13]

  • Stir the reaction mixture at room temperature for 12-18 hours, or until TLC analysis indicates the consumption of the starting oxime.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 1,3-Dichloro-propan-2-one O-benzyl-oxime.

Comparative Reactivity Analysis

An alkylating agent's utility is defined by its reactivity relative to other available reagents. Below, we compare 1,3-Dichloro-propan-2-one O-benzyl-oxime to several standard alkylating agents based on the key principles governing SN2 reactivity.

Alkylating Agent Structure Class / Mechanism Leaving Group Key Reactivity Determinants Relative Reactivity (SN2)
1,3-Dichloro-propan-2-one O-benzyl-oxime ClCH₂-C(=NOBn)-CH₂Clα-Chloroketone (masked) / SN2Chloride (Cl⁻)Activation: Adjacent π-system stabilizes T.S. Bifunctional.[6][7]Very High
Iodoacetamide ICH₂-C(=O)NH₂α-Iodoamide / SN2Iodide (I⁻)Excellent Leaving Group: Iodide is one of the best leaving groups.[14][15] Activation: Adjacent amide group.Very High
Benzyl Bromide Ph-CH₂BrBenzylic / SN2 (can be SN1)Bromide (Br⁻)Activation: Adjacent phenyl ring stabilizes T.S. via π-orbital overlap.[8][16] Good Leaving Group. Very High
Ethyl Bromide CH₃CH₂-BrPrimary Alkyl Halide / SN2Bromide (Br⁻)Benchmark Primary Halide: Unhindered, good SN2 substrate.[17]Moderate
2-Bromopropane (CH₃)₂CH-BrSecondary Alkyl Halide / SN2Bromide (Br⁻)Steric Hindrance: Increased substitution at the α-carbon slows the rate of backside attack.[17]Low
Mechlorethamine (ClCH₂CH₂)₂NCH₃Nitrogen Mustard / SN1-likeChloride (Cl⁻)Mechanism: Forms a highly reactive aziridinium ion intermediate, which is the true alkylating species.[2](Not directly comparable via SN2)

Causality Behind the Rankings:

  • Top Tier (Very High Reactivity): 1,3-Dichloro-propan-2-one O-benzyl-oxime, Iodoacetamide, and Benzyl Bromide are all exceptionally reactive SN2 substrates. Their high reactivity stems from electronic stabilization of the transition state by an adjacent π-system (C=N, C=O, or phenyl ring).[7][8] While the chloride in our target molecule is a less effective leaving group than bromide or iodide, the powerful activation by the α-keto/oxime functionality places it in this top tier.[3][14]

  • Mid Tier (Moderate Reactivity): Ethyl Bromide serves as a classic, unactivated primary alkyl halide. It undergoes SN2 reactions at a respectable rate but lacks the electronic acceleration of the top-tier agents.[17]

  • Low Tier (Low Reactivity): 2-Bromopropane exemplifies the impact of steric hindrance. The presence of two methyl groups at the reaction center physically impedes the required backside attack of the nucleophile, drastically reducing the SN2 reaction rate compared to a primary halide.[17]

  • Mechanistically Different: Mechlorethamine operates through a different pathway. The intramolecular attack of the nitrogen on the carbon bearing the chloride forms a strained, three-membered aziridinium ring. This intermediate is extremely electrophilic and reacts rapidly with nucleophiles in an SN1-like fashion.[2] Its reactivity is therefore governed by the rate of this cyclization, not a direct bimolecular collision.

Key Experimental Protocols for Reactivity Assessment

Objective comparison of alkylating agents requires standardized, self-validating experimental systems. We present two such protocols: one to measure intrinsic chemical reactivity and another to assess biological efficacy.

Protocol 1: Quantitative Chemical Reactivity via the NBP Assay

The reaction with 4-(4-nitrobenzyl)pyridine (NBP) is a classic colorimetric method for quantifying and comparing the alkylating strength of various agents.[18] NBP acts as a standard nucleophile, and upon alkylation, treatment with a base generates a stable, intensely colored product that can be measured spectrophotometrically.[19]

Objective: To determine the second-order rate constant for the alkylation of NBP by different agents.

Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM stock solution of the alkylating agent in a suitable solvent (e.g., acetone, ethanol).

    • Prepare a 100 mM stock solution of 4-(4-nitrobenzyl)pyridine (NBP) in acetone.

  • Reaction Setup:

    • In a series of temperature-controlled vials (e.g., 37 °C), add a buffer (e.g., 50 mM HEPES, pH 7.4) and the NBP stock solution to a final concentration of 10 mM.

    • Initiate the reaction by adding the alkylating agent stock solution to a final concentration of 5 mM. Start a timer immediately.

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a cuvette containing an excess of a basic solution (e.g., 1 M NaOH or triethylamine in acetone) to develop the color.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the colored product at its λ_max (typically around 540-560 nm).

  • Data Analysis:

    • Plot the absorbance versus time. The initial slope of this curve is proportional to the initial reaction rate.

    • Calculate the second-order rate constant (k) using the known concentrations of the reactants and the initial rate. Comparing these rate constants provides a direct, quantitative measure of alkylating reactivity.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

For applications in drug development, chemical reactivity must translate to biological effect. The MTT assay is a standard colorimetric method to assess cell viability, providing an IC₅₀ (half-maximal inhibitory concentration) value that reflects an agent's potency against cancer cell lines.

Objective: To determine the IC₅₀ of an alkylating agent against a specific cancer cell line.

Methodology:

  • Cell Seeding:

    • Plate a chosen cancer cell line (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell adherence.

  • Drug Treatment:

    • Prepare a series of dilutions of the alkylating agent in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted drug solutions to the wells. Include a vehicle control (medium with solvent only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percent viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. A lower IC₅₀ indicates greater cytotoxic potency.

Visualizations of Mechanisms and Workflows

Caption: SN2 Mechanism for an α-chloroketone derivative.

NBP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calc Calculation prep_reagents Prepare Stocks: 1. Alkylating Agent 2. NBP in Acetone setup Combine Buffer + NBP in temp-controlled vials prep_reagents->setup initiate Add Alkylating Agent (Start Timer) setup->initiate quench Withdraw Aliquots at Time Points (t) Quench in Basic Solution initiate->quench Sampling measure Read Absorbance at λ_max quench->measure plot Plot Absorbance vs. Time measure->plot calc_rate Determine Initial Rate Calculate Rate Constant (k) plot->calc_rate

Caption: Experimental workflow for the NBP colorimetric assay.

Conclusion

1,3-Dichloro-propan-2-one O-benzyl-oxime emerges as a potent and selective bifunctional alkylating agent. Its high reactivity is mechanistically rooted in the electronic stabilization of the SN2 transition state afforded by its α-oximoketone structure. This places it in the same reactivity class as other activated systems like iodoacetamide and benzyl bromide, and significantly above standard primary or secondary alkyl halides.

The choice of an alkylating agent is a critical decision in experimental design. For applications requiring rapid and efficient substitution at an unhindered carbon center, 1,3-Dichloro-propan-2-one O-benzyl-oxime represents a powerful tool. By employing standardized assays such as the NBP test for chemical reactivity and the MTT assay for biological potency, researchers can make informed, data-driven decisions, selecting the optimal reagent to achieve their synthetic or therapeutic goals.

References

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  • ResearchGate. (2008). A new synthesis for 1,3-dichloro-2-propanone. [Link]

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  • Master Organic Chemistry. (2011). What Makes A Good Leaving Group?[Link]

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  • ResearchGate. (1984). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. [Link]

  • Google Patents. (2009).
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  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

  • YouTube. (2024). SN2 Practice Problem and Comparing Leaving Groups. [Link]

  • Wikipedia. Iodoacetamide. [Link]

  • YouTube. (2019). reactive SN2 alkyl groups - benzyl and allyl groups. [Link]

  • Wikipedia. Leaving group. [Link]

  • Google Patents. (2011). Preparation method of benzoxylamine hydrochloride compounds.
  • University of Pretoria. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

  • PubMed. (1975). Comparative carcinogenicity of alkylating agents: comparisons of a series of alkyl and aralkyl bromides of differing chemical reactivities as inducers of sarcoma at the site of a single injection in the rat. [Link]

  • Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. [Link]

  • Organic Syntheses. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. [Link]

  • National Institutes of Health. (2013). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]

  • Reports in Cancer and Treatment. (2019). Standardized approach for comparison of therapeutic, mutagenic, and environmental alkylating agents in protic media. [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • ResearchGate. (2019). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. [Link]

  • ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. [Link]

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A Comparative Guide to Catalytic Systems for the Synthesis of Halogenated Oximes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Oximes

Halogenated oximes are a class of organic compounds of significant interest to researchers in medicinal chemistry and materials science. The presence of a halogen atom imparts unique physicochemical properties, modulating the reactivity and biological activity of the parent oxime. These compounds serve as versatile synthetic intermediates for the construction of complex nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.[1] Furthermore, the oxime functional group itself is a key pharmacophore in various drugs and plays a crucial role in bioconjugation and materials science.[2]

The synthesis of halogenated oximes, however, presents a unique set of challenges. Traditional methods often rely on stoichiometric and harsh halogenating agents, leading to poor selectivity and the generation of significant waste. The development of catalytic systems for these transformations is therefore a critical area of research, offering pathways to milder, more efficient, and selective syntheses. This guide provides an in-depth comparison of three distinct and modern catalytic approaches for the synthesis of halogenated oximes: copper-catalyzed α-chlorooximation, visible-light photocatalysis, and an organocatalytic α-chlorination/oximation sequence. Each system will be evaluated based on its mechanism, performance, and practical applicability, supported by experimental data from the primary literature.

Copper-Catalyzed Aerobic Oxime α-Chlorination

Copper catalysis has emerged as a powerful tool in organic synthesis due to the low cost and versatile reactivity of copper salts.[3][4] In the context of halogenated oxime synthesis, copper catalysts can facilitate the direct α-halogenation of oximes under aerobic conditions, using a chloride source and oxygen from the air as the terminal oxidant.

Mechanistic Rationale

The proposed mechanism for copper-catalyzed α-chlorination of oximes involves a single-electron transfer (SET) process. The Cu(I) catalyst is first oxidized to Cu(II) by molecular oxygen. The Cu(II) species then oxidizes the oxime to generate an iminyl radical intermediate. This radical can then be trapped by a chloride anion, followed by a second SET from another Cu(I) species to afford the α-chloro oxime and regenerate the Cu(II) catalyst. The catalytic cycle is completed by the reduction of Cu(II) to Cu(I) by another equivalent of the starting oxime.

Copper_Catalyzed_Alpha_Chlorination cluster_0 Catalytic Cycle cluster_1 Oxidant Regeneration Start Oxime + Cu(I) Radical Iminyl Radical + Cu(II) Start->Radical SET Chlorination α-Chloro Iminyl Radical Radical->Chlorination + Cl- Product α-Chloro Oxime + Cu(I) Chlorination->Product SET from Cu(I) Product->Start Regeneration CuI Cu(I) CuII Cu(II) CuI->CuII O2 caption Fig. 1: Proposed catalytic cycle for copper-catalyzed α-chlorination of oximes. Photocatalytic_Halogenation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) Iminyl_Radical Iminyl Radical PC_star->Iminyl_Radical SET with Oxime PC_reduced Reduced PC PC_star->PC_reduced SET Oxime Oxime Product Halogenated Oxime Iminyl_Radical->Product + NXS Halogen_Source Halogen Source (NXS) Halogen_Source->PC Regenerates PC caption Fig. 2: General scheme for visible-light photocatalytic halogenation of oximes. Organocatalytic_Chlorination_Oximation cluster_0 Organocatalytic α-Chlorination cluster_1 Oximation Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Secondary Amine Catalyst Chloro_Iminium Chloro-Iminium Ion Enamine->Chloro_Iminium + NCS Alpha_Chloro_Aldehyde α-Chloro Aldehyde Chloro_Iminium->Alpha_Chloro_Aldehyde Hydrolysis Alpha_Chloro_Aldehyde->Aldehyde Catalyst Regeneration Final_Product α-Chloro Oxime Alpha_Chloro_Aldehyde->Final_Product + NH2OH·HCl, Base caption Fig. 3: Pathway for organocatalytic α-chlorination followed by oximation.

Sources

A Senior Application Scientist's Guide to the Purification of 1,3-Dichloro-propan-2-one O-benzyl-oxime

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent experimental data are built. 1,3-Dichloro-propan-2-one O-benzyl-oxime is a versatile building block, but its utility is directly proportional to its purity. The presence of unreacted starting materials, by-products, or residual solvents can lead to ambiguous results and compromise the integrity of a research program.

This guide provides an in-depth comparison of common purification techniques for 1,3-Dichloro-propan-2-one O-benzyl-oxime, drawing upon established principles of organic chemistry and practical laboratory experience. We will explore the nuances of recrystallization, column chromatography, and vacuum distillation, offering not just protocols, but the scientific rationale behind the procedural choices.

Understanding the Target and Its Potential Impurities

1,3-Dichloro-propan-2-one O-benzyl-oxime is synthesized from 1,3-dichloro-2-propanone and O-benzylhydroxylamine. The primary impurities are likely to be unreacted starting materials and potentially side-products from their degradation or further reaction. A thorough understanding of these potential contaminants is crucial for selecting the most effective purification strategy.

Purification Techniques: A Comparative Analysis

The choice of purification method is a critical decision in any synthetic workflow, balancing the desired level of purity with factors such as yield, time, cost, and scalability. Here, we evaluate three commonly employed techniques for the purification of organic compounds of this nature.

Recrystallization: The Art of Crystalline Perfection

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[1][2] The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize out, leaving impurities behind in the solvent.

The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities should either be highly soluble or insoluble at all temperatures. For a moderately polar compound like 1,3-Dichloro-propan-2-one O-benzyl-oxime, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

Objective: To achieve high purity (>99%) of 1,3-Dichloro-propan-2-one O-benzyl-oxime.

Materials:

  • Crude 1,3-Dichloro-propan-2-one O-benzyl-oxime

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1,3-Dichloro-propan-2-one O-benzyl-oxime in a minimal amount of hot ethanol. Heat the solution gently until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. A purity of >99% can often be achieved with this method.[3]

Diagram of Recrystallization Workflow:

G cluster_recrystallization Recrystallization Workflow A Dissolve Crude Product in Hot Solvent B Hot Filtration (if necessary) A->B Remove insoluble impurities C Induce Crystallization (add anti-solvent/cool) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E Maximize yield F Vacuum Filtration E->F G Wash Crystals F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of 1,3-Dichloro-propan-2-one O-benzyl-oxime by recrystallization.

Column Chromatography: Separation by Adsorption

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4][5][6][7] For non-polar to moderately polar compounds like our target molecule, silica gel is a common and effective stationary phase.

The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system with the appropriate polarity will allow the target compound to move down the column at a moderate rate, separating it from more polar and less polar impurities. A typical eluent for a compound of this nature would be a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. The optimal ratio is determined by thin-layer chromatography (TLC) analysis.

Objective: To isolate 1,3-Dichloro-propan-2-one O-benzyl-oxime from a complex mixture of impurities.

Materials:

  • Crude 1,3-Dichloro-propan-2-one O-benzyl-oxime

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., a gradient of 0% to 10% ethyl acetate in hexane). The polarity of the eluent can be gradually increased to elute compounds with higher affinity for the silica gel.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,3-Dichloro-propan-2-one O-benzyl-oxime. A general procedure for purifying oximes by flash column chromatography involves an initial aqueous workup followed by chromatographic separation.[9]

Diagram of Column Chromatography Workflow:

G cluster_chromatography Column Chromatography Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for the purification of 1,3-Dichloro-propan-2-one O-benzyl-oxime by column chromatography.

Vacuum Distillation: Purification of Thermally Sensitive Liquids

For liquid compounds that are thermally sensitive or have high boiling points, vacuum distillation is the purification method of choice.[10][11] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature and minimizing the risk of decomposition.[12][13]

The decision to use vacuum distillation is primarily driven by the thermal stability and boiling point of the target compound. Given that 1,3-Dichloro-propan-2-one O-benzyl-oxime is an oil with a predicted boiling point of 307.473°C at 760 mmHg, distillation at atmospheric pressure would likely lead to decomposition. A well-controlled vacuum is essential for a successful and safe distillation.

Objective: To purify liquid 1,3-Dichloro-propan-2-one O-benzyl-oxime that may be sensitive to high temperatures.

Materials:

  • Crude 1,3-Dichloro-propan-2-one O-benzyl-oxime

  • Vacuum distillation apparatus (including a Claisen adapter to prevent bumping)[14]

  • Vacuum pump or water aspirator

  • Heating mantle

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to maintain a good seal.[14]

  • Sample Charging: Place the crude product and a stir bar into the distillation flask.

  • Applying Vacuum: Gradually apply the vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently with a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature and pressure. This fraction will be the purified product.

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Diagram of Vacuum Distillation Workflow:

G cluster_distillation Vacuum Distillation Workflow A Assemble and Grease Apparatus B Charge Flask with Crude Product A->B C Apply Vacuum B->C D Gentle Heating C->D E Collect Distillate at Constant T and P D->E F Cool Apparatus E->F G Release Vacuum F->G H Purified Liquid Product G->H

Caption: Workflow for the purification of 1,3-Dichloro-propan-2-one O-benzyl-oxime by vacuum distillation.

Quantitative Data Summary and Comparison

TechniqueTypical PurityTypical YieldTime RequiredCostScalabilityKey AdvantagesKey Disadvantages
Recrystallization >99%[3]Moderate to HighModerateLowExcellentHigh purity, simple setup, cost-effectiveNot suitable for oils or amorphous solids, requires suitable solvent
Column Chromatography >98%ModerateHighModerateGoodHighly versatile, good for complex mixturesCan be time-consuming, requires significant solvent, potential for sample loss on the column
Vacuum Distillation >98%HighModerateModerateExcellentIdeal for high-boiling or thermally sensitive liquidsRequires specialized glassware and vacuum source, potential for decomposition if not controlled properly

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for determining purity and identifying trace impurities.[15][16][17] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and is also used for purity assessment.

Conclusion

The selection of the optimal purification technique for 1,3-Dichloro-propan-2-one O-benzyl-oxime is a strategic decision that depends on the specific requirements of the research. For achieving the highest purity of a solid product, recrystallization is often the most elegant and efficient method. When dealing with complex mixtures or when the product is an oil, column chromatography provides a robust solution. For thermally sensitive liquid products, vacuum distillation is indispensable. By understanding the principles and practical considerations of each technique, researchers can confidently produce high-purity materials, ensuring the validity and success of their scientific endeavors.

References

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  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2025-06-19) [Link]

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  • 1,3-Dichloro-propan-2-one O-benzyl-oxime. PubChem. [Link]

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  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 1,3-Dichloro-propan-2-one O-benzyl-oxime

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 1,3-Dichloro-propan-2-one O-benzyl-oxime (CAS 188125-86-2). As a chlorinated ketone derivative, this compound requires meticulous management to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. The procedures outlined herein are synthesized from established safety protocols for halogenated organic compounds and related toxic chemicals, providing a framework for researchers and drug development professionals to operate with confidence and security.

A Note on Hazard Assessment: Specific safety data for 1,3-Dichloro-propan-2-one O-benzyl-oxime is not extensively published. Therefore, this guidance is built upon a conservative assessment of its structural components: a dichlorinated propane backbone and an O-benzyl-oxime moiety.[1] The protocols are derived from the known hazards of closely related chlorinated compounds, such as 1,3-Dichloro-2-propanol, which is recognized as toxic and a suspected carcinogen.[2][3][4] Prudence dictates treating this compound with the highest degree of caution.

Part 1: Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of 1,3-Dichloro-propan-2-one O-benzyl-oxime is fundamental to implementing safe disposal procedures. The molecule's reactivity is primarily dictated by its dichlorinated carbon framework.[1] The presence of chlorine atoms significantly increases its toxicity and environmental persistence compared to non-halogenated analogues. Thermal decomposition may produce highly toxic fumes, including hydrogen chloride and nitrogen oxides.[3]

All personnel handling this compound must be thoroughly familiar with the following potential hazards, extrapolated from related chemical structures.

Hazard CategoryDescriptionPrimary Exposure RoutesKey Precautionary ActionsSupporting Sources
Acute Toxicity Expected to be toxic or harmful if swallowed, inhaled, or absorbed through the skin.Ingestion, Inhalation, Dermal ContactWork in a certified chemical fume hood. Utilize appropriate PPE at all times. Avoid generating aerosols or dust.[2]
Carcinogenicity Classified as a suspected human carcinogen based on data from related chloropropanols.Chronic Inhalation or Dermal ContactMinimize exposure quantity and duration. Employ stringent engineering controls (fume hood).[3][5]
Organ Toxicity May cause damage to the liver and kidneys through prolonged or repeated exposure.Ingestion, Inhalation, Dermal ContactAdhere to strict handling protocols to prevent systemic exposure.[2][3]
Skin/Eye Damage May cause severe skin burns and eye damage upon direct contact.Dermal and Ocular ContactWear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles/face shield.[2]
Environmental Hazard Harmful to aquatic life. Must be prevented from entering drains, soil, or waterways.Improper DisposalDo not discharge to any sewer or waterway. All waste must be collected as regulated hazardous waste.[6]

Part 2: Standard Operating Procedure for Waste Disposal

The guiding principle for the disposal of 1,3-Dichloro-propan-2-one O-benzyl-oxime is that no in-lab neutralization or treatment should be attempted. The risk of uncontrolled reactions, generation of toxic byproducts, or incomplete neutralization is unacceptably high. The sole appropriate disposal pathway is through collection and transfer to a licensed hazardous waste management facility.

Step-by-Step Waste Collection Protocol
  • Personal Protective Equipment (PPE) Mandate: Before handling the waste, ensure a complete PPE ensemble is worn. This includes:

    • Chemical safety goggles and a face shield.

    • A properly fitted laboratory coat.

    • Heavy-duty chemical-resistant gloves (e.g., Viton® or butyl rubber; double-gloving with an inner nitrile glove is recommended).

    • Operations must be conducted within a certified chemical fume hood.[6]

  • Waste Segregation—The Critical First Step:

    • Designate a specific waste stream for "Halogenated Organic Solvents/Liquids."

    • Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[7] Mixing complicates the final disposal process, increases costs, and can create unforeseen chemical hazards.

  • Container Selection and Management:

    • Primary Container: Use a designated, chemically-resistant container, preferably borosilicate glass, with a Teflon-lined screw cap. Ensure the container is clean and dry before the first addition of waste.

    • Venting: Do not seal the container so tightly that pressure could build up, but ensure it is closed securely to prevent vapor leakage.

    • Headspace: Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.

  • Accurate and Compliant Labeling:

    • Immediately label the waste container using your institution's official hazardous waste tag.

    • The label must clearly state: "Hazardous Waste."

    • List all constituents by their full chemical name. Write out "1,3-Dichloro-propan-2-one O-benzyl-oxime" and any solvents used. Do not use abbreviations or chemical formulas.

    • Indicate the associated hazards: "Toxic," "Carcinogen," "Corrosive," "Environmental Hazard."

    • Record the accumulation start date (the date the first drop of waste is added).

  • Interim Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA that is close to the point of generation.[8]

    • The SAA must be under the direct control of laboratory personnel, away from heat or ignition sources, and within a secondary containment tray to capture any potential leaks.

  • Arranging for Final Disposal:

    • Once the waste container is full or the accumulation timeline limit set by your institution or local regulations (e.g., 90 days) is approaching, schedule a pickup.[8]

    • Contact your institution's Environmental Health & Safety (EHS) office to arrange for the collection of the waste. Follow their specific procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the mandatory, sequential steps for the safe disposal of 1,3-Dichloro-propan-2-one O-benzyl-oxime waste.

G WasteGen Waste Generation (in Fume Hood) PPE Step 1: Don Correct PPE WasteGen->PPE Segregate Step 2: Segregate Waste (Halogenated Organics Only) PPE->Segregate Container Step 3: Use Approved Waste Container Segregate->Container Label Step 4: Attach & Complete Waste Label Container->Label Store Step 5: Store in SAA (Secondary Containment) Label->Store Pickup Step 6: Request EHS Waste Pickup Store->Pickup Disposal Final Disposal (Licensed Facility) Pickup->Disposal

Caption: Workflow for the safe collection and disposal of 1,3-Dichloro-propan-2-one O-benzyl-oxime.

Part 3: Emergency Procedures—Spill Management

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Small Spill (e.g., <100 mL inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Ensure your PPE is intact. If contaminated, retreat, remove, and replace.

    • Contain the spill using a chemical spill kit absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.

    • Gently sweep the absorbed material into a designated container for solid hazardous waste.

    • Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Label the solid waste container as "Debris contaminated with 1,3-Dichloro-propan-2-one O-benzyl-oxime."

  • Large Spill (e.g., >100 mL or any spill outside a fume hood):

    • EVACUATE the laboratory immediately.

    • Alert others to evacuate and restrict access to the area.

    • If safe to do so, close the laboratory door and increase ventilation to the room (if possible without entering).

    • Call your institution's EHS emergency number immediately.

    • Provide the exact chemical name and approximate quantity spilled.

    • Do not re-enter the area until cleared by trained emergency responders.

By adhering to this comprehensive guide, you build a system of self-validating protocols that prioritize the safety of personnel and ensure responsible stewardship of chemical agents. Trust in these procedures is foundational to a robust and productive research environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Material Safety Data Sheet - 1,3-Dichloro-2-propanol, 99%.Cole-Parmer.
  • 1,3-Dichloro-propan-2-one O-benzyl-oxime | 188125-86-2.Benchchem.
  • 1,3-Dichloropropene | C3H4Cl2 | CID 24883.
  • 1,3-Dichloro-propan-2-one O-Benzyl-oxime.Axel, Azwan.
  • SAFETY DATA SHEET. (2012). Thermo Fisher Scientific.
  • ICSC 1711 - 1,3-DICHLORO-2-PROPANOL.ILO and WHO.
  • SAFETY DATA SHEET - Aldrich. (2025). MilliporeSigma.
  • Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. (2010). OEHHA, California Environmental Protection Agency.
  • 1,3-Dichloro-propan-2-one O-benzyl-oxime | C10H11Cl2NO | CID 10609582.
  • 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME.Echemi.
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  • Chemical Disposal Procedures.University of Wisconsin–Madison, BME Shared Labs.
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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.